2-Naphthalenemethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAHQUVHHVHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174012 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-90-8 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-naphthylmethanamine.
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Naphthylmethanamine
Introduction
2-Naphthylmethanamine, also known as 2-(aminomethyl)naphthalene, is a primary amine featuring a naphthalene scaffold. It serves as a crucial building block in the realms of medicinal chemistry and materials science. Its structural distinction from the well-known carcinogen 2-naphthylamine is of paramount importance; the presence of a methylene (-CH₂) spacer between the aromatic ring system and the amino group in 2-naphthylmethanamine fundamentally alters its electronic properties and reactivity, distancing it from the direct aromatic amine classification of its counterpart. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Isomerism
The fundamental structure consists of a naphthalene ring substituted at the C2 position with an aminomethyl group.
Caption: Molecular structure of 2-Naphthylmethanamine.
Physicochemical Properties
The physical and chemical properties of 2-naphthylmethanamine are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 2018-90-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 57.0 to 61.0 °C | |
| Boiling Point | 301.5 °C at 760 mmHg | |
| pKa (Predicted) | 9.06 ± 0.30 | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, alcohols). | |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon, Nitrogen). | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for structure confirmation and purity assessment. While readily available spectra are limited, experimental data can be found in specialized databases such as SpectraBase.[1] The expected spectral characteristics are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons. The seven aromatic protons on the naphthalene ring will appear as a complex multiplet pattern in the range of δ 7.4-7.9 ppm. The two methylene protons (-CH₂-) will present as a singlet at approximately δ 4.0 ppm. The two amine protons (-NH₂) will also appear as a broad singlet, typically between δ 1.5-2.5 ppm, whose chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display 11 unique signals. Ten signals will be in the aromatic region (δ 125-140 ppm), corresponding to the carbons of the naphthalene ring. A single aliphatic signal for the methylene carbon (-CH₂) is expected around δ 46 ppm.[1]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present. As a primary amine, 2-naphthylmethanamine will exhibit characteristic N-H stretching vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two bands) |
| 3100-3000 | Aromatic C-H Stretch | Naphthalene Ring | Medium to Weak |
| 2950-2850 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |
| 1600-1450 | C=C Aromatic Ring Stretch | Naphthalene Ring | Medium to Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine Deriv. | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at an m/z ratio of 157. The primary fragmentation pathway involves the benzylic cleavage to lose the amino group and form a stable naphthylmethyl cation (C₁₁H₉⁺) at m/z 141, which is often the base peak.[1]
Chemical Reactivity and Transformations
The reactivity of 2-naphthylmethanamine is dominated by the primary amine functionality, which acts as both a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. Unlike 2-naphthylamine, the methylene spacer prevents the delocalization of this lone pair into the aromatic system, rendering the amine more basic and nucleophilic, similar to benzylamine.
Key reactions include:
-
N-Acylation: Reacts readily with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) to form stable amides.
-
N-Alkylation: Undergoes alkylation with alkyl halides, though this can lead to over-alkylation (formation of secondary and tertiary amines). Reductive amination with aldehydes or ketones is a more controlled method for synthesizing secondary amines.
-
Schiff Base Formation: Condenses with aldehydes or ketones, typically under acidic catalysis, to form imines (Schiff bases).
Caption: Key reaction pathways for 2-Naphthylmethanamine.
Experimental Protocol: Synthesis
A common and efficient laboratory-scale synthesis of 2-naphthylmethanamine is the reduction of 2-naphthonitrile using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).
Objective: To synthesize 2-naphthylmethanamine from 2-naphthonitrile.
Materials:
-
2-Naphthonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Protocol:
-
Reaction Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire system must be under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Causality: LiAlH₄ reacts violently with water; anhydrous conditions are critical to prevent quenching of the reagent and to ensure safety.
-
Substrate Addition: Dissolve 2-naphthonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality: The reduction is highly exothermic. Slow, controlled addition at low temperature is necessary to manage the reaction rate and prevent dangerous temperature increases.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Following this, perform a Fieser workup by sequentially and slowly adding water (X mL), followed by 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the purification process.
-
Isolation and Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ether. Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-naphthylmethanamine. The product can be further purified by column chromatography or recrystallization if necessary.
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as Propranolol and Naproxen. 2-Naphthylmethanamine provides a valuable entry point for incorporating this moiety into new chemical entities. The primary amine handle allows for straightforward derivatization to generate libraries of compounds for screening. Its use as a precursor is noted in the synthesis of potential therapeutic agents and functional materials.
Safety and Handling
2-Naphthylmethanamine is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. It is air-sensitive and should be stored under an inert atmosphere.
References
-
PubChem. (n.d.). 1-(2-Naphthyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Aaron Chemistry GmbH. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum (Electron Ionization) of 2-Naphthalenamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
A Spectroscopic and Methodological Deep Dive into 2-Naphthalenemethanamine for Advanced Research Applications
This technical guide offers an in-depth exploration of the spectral characteristics of 2-naphthalenemethanamine (also known as 2-(aminomethyl)naphthalene), a key building block in the synthesis of pharmacologically active compounds and advanced materials. Designed for researchers, medicinal chemists, and quality control specialists, this document provides a comprehensive analysis of its Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles and experimental considerations, offering a robust framework for the structural confirmation and purity assessment of this versatile naphthalene derivative.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic primary amine and a rigid bicyclic aromatic scaffold, makes it a valuable precursor for a diverse array of molecular architectures. The naphthalene moiety imparts unique photophysical properties and steric bulk, while the aminomethyl group provides a reactive handle for further chemical modifications. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, reaction monitoring, and ensuring the quality of downstream products.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a distinct and interpretable set of spectroscopic data. The molecule consists of a naphthalene ring system substituted at the 2-position with a methylamine group. This arrangement dictates the chemical environment of each proton and carbon atom, the vibrational modes of its functional groups, and its fragmentation pattern under mass spectrometric analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR) Spectroscopy
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the primary amine protons. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the naphthalene ring.
Table 1: Predicted ¹H-NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 - 7.75 | m | 3H | Ar-H |
| ~ 7.50 - 7.40 | m | 4H | Ar-H |
| ~ 4.00 | s | 2H | -CH₂- |
| ~ 1.60 | br s | 2H | -NH₂ |
Interpretation and Causality: The aromatic protons are expected to resonate in the downfield region (7.40-7.85 ppm) due to the deshielding effect of the aromatic ring current. The complexity of the multiplet patterns arises from the various coupling interactions between adjacent protons on the naphthalene ring. The benzylic methylene (-CH₂-) protons are anticipated to appear as a singlet around 4.00 ppm. Their proximity to the electron-withdrawing naphthalene ring and the nitrogen atom results in a downfield shift compared to aliphatic methylene groups. The amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of the amine protons can be highly variable depending on concentration, temperature, and solvent.
¹³C-NMR (Carbon NMR) Spectroscopy
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Ar-C (quaternary) |
| ~ 133.5 | Ar-C (quaternary) |
| ~ 132.5 | Ar-C (quaternary) |
| ~ 128.0 - 125.0 | Ar-CH |
| ~ 46.0 | -CH₂- |
Interpretation and Causality: The aromatic carbons are found in the range of 125.0-140.0 ppm. The quaternary carbons, those that do not bear any protons, are typically weaker in intensity. The benzylic carbon is expected around 46.0 ppm, shifted downfield due to the attachment of the electronegative nitrogen atom and the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic naphthalene ring.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3370, 3290 | Medium, sharp | N-H symmetric and asymmetric stretching (primary amine) |
| ~ 3050 | Medium | Aromatic C-H stretching |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |
| ~ 1600, 1500, 1470 | Medium to strong | Aromatic C=C stretching |
| ~ 1580 | Medium | N-H bending (scissoring) |
| ~ 860 - 810 | Strong | Aromatic C-H out-of-plane bending |
| ~ 1050 | Medium | C-N stretching |
Interpretation and Causality: The presence of a primary amine is strongly indicated by the two sharp bands in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. The N-H bending vibration around 1580 cm⁻¹ further confirms the primary amine functionality. The aromatic C-H and C=C stretching vibrations are characteristic of the naphthalene ring system. The strong out-of-plane C-H bending bands in the fingerprint region are diagnostic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 157 | High | [M]⁺˙ (Molecular Ion) |
| 156 | Moderate | [M-H]⁺ |
| 142 | Moderate | [M-NH₂]⁺ |
| 129 | High | [C₁₀H₉]⁺ |
| 128 | High | [C₁₀H₈]⁺˙ |
| 115 | Moderate | [C₉H₇]⁺ |
Interpretation and Causality: The molecular ion peak ([M]⁺˙) is expected at m/z 157, corresponding to the molecular weight of this compound. A common fragmentation pathway for benzylic amines is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable tropylium-like ion or a naphthylmethyl cation. The loss of the amino group (-NH₂) would result in a fragment at m/z 142. The base peak is often the naphthylmethyl cation at m/z 141, which can further fragment.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended. These methodologies are designed to be self-validating, incorporating internal standards and system suitability checks.
NMR Spectroscopy: Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio (typically 16-64 scans). For ¹³C-NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.
FTIR Spectroscopy: ATR Method
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Presentation: The final spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry: Electron Ionization (EI)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a foundational reference for its unambiguous identification and characterization. By understanding the correlation between its molecular structure and its spectroscopic signatures, researchers and scientists can confidently utilize this important building block in their synthetic endeavors. The detailed experimental protocols further ensure the acquisition of reliable and high-quality data, upholding the principles of scientific integrity and reproducibility.
References
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-7-bromonaphthalene
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-7-bromonaphthalene is a key bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group at the 2-position and a bromine atom at the 7-position of the naphthalene scaffold, allows for diverse and targeted chemical modifications. This unique arrangement makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including novel therapeutic agents and advanced functional materials. The strategic placement of the amino and bromo functionalities offers orthogonal handles for derivatization, enabling the construction of compound libraries for drug discovery and the development of new materials with tailored properties.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(Aminomethyl)-7-bromonaphthalene. It is designed to serve as a practical resource for researchers by offering a comparative analysis of different synthetic strategies, detailed experimental protocols, and an in-depth discussion of the underlying chemical principles. The aim is to equip scientists with the necessary knowledge to select and implement the most suitable synthetic route based on factors such as starting material availability, scalability, overall yield, and safety considerations.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-(Aminomethyl)-7-bromonaphthalene can be approached through three principal retrosynthetic disconnections, each centered around the formation of the aminomethyl group from a suitable precursor. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the synthesis. The three primary routes are:
-
Reductive Amination of 7-bromo-2-naphthaldehyde: This pathway involves the conversion of a carbonyl group to an amine via an imine intermediate.
-
Reduction of 7-bromo-2-naphthonitrile: This method relies on the reduction of a nitrile functionality to a primary amine.
-
Amination of 2-(bromomethyl)-7-bromonaphthalene: This approach utilizes a nucleophilic substitution reaction on a benzylic bromide.
The logical flow of these synthetic strategies is depicted in the following diagram:
Caption: Primary synthetic routes to 2-(Aminomethyl)-7-bromonaphthalene.
The following table provides a comparative summary of these three synthetic routes, highlighting their key advantages and disadvantages.
| Parameter | Reductive Amination | Nitrile Reduction | Amination (Gabriel Synthesis) |
| Key Intermediate | 7-bromo-2-naphthaldehyde | 7-bromo-2-naphthonitrile | 2-bromo-7-(bromomethyl)naphthalene |
| Key Transformation | Imine formation and reduction | Nitrile to primary amine | Nucleophilic substitution and deprotection |
| Common Reagents | NH₃ source (e.g., NH₄OAc), NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | LiAlH₄, Raney Ni/H₂ | Potassium phthalimide, Hydrazine |
| Advantages | Often a one-pot procedure from the aldehyde, good functional group tolerance with selective reducing agents. | Can be high-yielding. | Well-established and reliable for primary amines, avoids over-alkylation. |
| Disadvantages | Aldehyde precursor may require multi-step synthesis. Potential for side reactions if reducing agent is not selective. | Requires strong reducing agents (e.g., LiAlH₄) which can be hazardous and moisture-sensitive. Catalytic hydrogenation may lead to dehalogenation. | Multi-step process (alkylation and deprotection). Phthalhydrazide byproduct can be difficult to remove. |
| Scalability | Generally scalable, especially with catalytic hydrogenation. | Can be challenging to scale, particularly with metal hydrides. | Well-established and scalable. |
Route 1: Reductive Amination of 7-bromo-2-naphthaldehyde
This synthetic pathway is a widely used and versatile method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in two main stages: the synthesis of the key intermediate, 7-bromo-2-naphthaldehyde, followed by its conversion to the target amine via reductive amination.
Step 1: Synthesis of 7-bromo-2-naphthaldehyde
A common method for the synthesis of this aldehyde is the oxidation of the corresponding alcohol, 7-bromo-2-naphthalenemethanol.[1]
Caption: Oxidation of 7-bromo-2-naphthalenemethanol to 7-bromo-2-naphthaldehyde.
Experimental Protocol: Oxidation of 7-bromo-2-naphthalenemethanol
-
To a solution of 7-bromo-2-naphthalenemethanol (1.0 g, 4.22 mmol) in dichloromethane (20 mL), add pyridinium chlorochromate (PCC) (1.36 g, 6.33 mmol).
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-bromo-2-naphthaldehyde, which can be purified by column chromatography on silica gel.
Step 2: Reductive Amination
The reductive amination of 7-bromo-2-naphthaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine, yields the target primary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.[2]
Experimental Protocol: Reductive Amination of 7-bromo-2-naphthaldehyde
-
Dissolve 7-bromo-2-naphthaldehyde (1.0 g, 4.25 mmol) and ammonium acetate (3.28 g, 42.5 mmol) in methanol (40 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (0.32 g, 5.10 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography or by formation and recrystallization of its hydrochloride salt.
Route 2: Reduction of 7-bromo-2-naphthonitrile
This pathway involves the synthesis of 7-bromo-2-naphthonitrile, followed by its reduction to 2-(aminomethyl)-7-bromonaphthalene.
Step 1: Synthesis of 7-bromo-2-naphthonitrile
7-bromo-2-naphthonitrile can be prepared from 7-amino-2-naphthonitrile via a Sandmeyer reaction, which is a reliable method for introducing a bromine atom onto an aromatic ring from a diazonium salt intermediate.[3][4]
Caption: Synthesis of 7-bromo-2-naphthonitrile via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Suspend 7-amino-2-naphthonitrile (1.0 g, 5.95 mmol) in a mixture of 48% hydrobromic acid (10 mL) and water (5 mL) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.45 g, 6.54 mmol) in water (3 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.02 g, 7.14 mmol) in 48% hydrobromic acid (10 mL) at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture, pour it into water, and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization.
Step 2: Nitrile Reduction
The reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]
Experimental Protocol: Reduction of 7-bromo-2-naphthonitrile with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (0.33 g, 8.61 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at 0 °C under an inert atmosphere, add a solution of 7-bromo-2-naphthonitrile (1.0 g, 4.31 mmol) in THF (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.33 mL), 15% aqueous NaOH (0.33 mL), and water (1.0 mL).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-7-bromonaphthalene.
Route 3: Amination of 2-bromo-7-(bromomethyl)naphthalene
This route involves the synthesis of a di-brominated naphthalene intermediate, followed by a nucleophilic substitution with an amine synthon. The Gabriel synthesis is a classic and effective method for this transformation, as it prevents the over-alkylation that can occur with direct amination.[6][7]
Step 1: Synthesis of 2-bromo-7-(bromomethyl)naphthalene
This intermediate can be prepared from 2-bromo-7-methylnaphthalene via a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator.
Caption: Radical bromination of 2-bromo-7-methylnaphthalene.
Experimental Protocol: Radical Bromination
-
Dissolve 2-bromo-7-methylnaphthalene (1.0 g, 4.52 mmol) in carbon tetrachloride (20 mL).
-
Add N-bromosuccinimide (0.89 g, 4.97 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 2-bromo-7-(bromomethyl)naphthalene.
Step 2: Gabriel Synthesis
The Gabriel synthesis involves the alkylation of potassium phthalimide with the bromomethylnaphthalene derivative, followed by hydrazinolysis to release the primary amine.[6]
Experimental Protocol: Gabriel Synthesis
-
To a solution of 2-bromo-7-(bromomethyl)naphthalene (1.0 g, 3.33 mmol) in dimethylformamide (DMF) (15 mL), add potassium phthalimide (0.68 g, 3.66 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and dry to afford the crude N-(7-bromo-naphthalen-2-ylmethyl)phthalimide.
-
Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (1.67 g, 33.3 mmol).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate the phthalhydrazide byproduct.
-
Filter off the phthalhydrazide. Basify the filtrate with aqueous NaOH to precipitate the desired amine.
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The synthesis of 2-(aminomethyl)-7-bromonaphthalene can be successfully achieved through several viable synthetic routes. The choice of the optimal pathway will depend on the specific needs of the research, including the availability of starting materials, desired scale, and the laboratory's capabilities. The reductive amination of 7-bromo-2-naphthaldehyde offers a convergent approach, while the reduction of 7-bromo-2-naphthonitrile provides an alternative route from a different precursor. The Gabriel synthesis from 2-bromo-7-(bromomethyl)naphthalene is a classic and reliable method for obtaining the primary amine without over-alkylation. Each of these routes requires careful optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable and versatile chemical building block.
References
Sources
- 1. 7-(BroMoMethyl)-2-naphthonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. synchem.de [synchem.de]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Gabriel Synthesis [drugfuture.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist's Guide to 2-Naphthalenemethanamine: Sourcing, Purity, and Analytical Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. 2-Naphthalenemethanamine, a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the outcome of synthetic routes, the impurity profile of the final drug substance, and ultimately, patient safety. This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity considerations, and robust analytical methodologies for this compound, empowering researchers to make informed decisions and ensure the integrity of their work.
The Commercial Landscape: Navigating Supplier Selection
A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The selection of a suitable supplier is a critical first step that extends beyond simple procurement. It involves a thorough evaluation of the supplier's quality systems, documentation practices, and the purity grades they offer.
Key Commercial Suppliers:
| Supplier | Typical Purity Offered | Analytical Methods Mentioned | Scale |
| Sigma-Aldrich (Merck) | ≥97% | GC | Research and Bulk |
| TCI Chemicals | >95.0% (GC) | GC | Research and Bulk |
| Biosynth | Custom Synthesis Available | Analytical Services Offered | Custom |
| Parchem | Specialty Materials | Varies | Bulk |
| LookChem | 95%, 97% | Varies by supplier | Marketplace |
This table is not exhaustive but represents a selection of prominent suppliers in the market. It is crucial for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each specific lot.[1][2]
Supplier Qualification Workflow:
A systematic approach to supplier qualification is essential to mitigate risks associated with raw material quality.
Caption: A streamlined workflow for qualifying suppliers of this compound.
Purity and Impurity Profiling: A Deep Dive
The stated purity of this compound on a supplier's datasheet is a critical parameter, but understanding the nature of the remaining percentage is equally important. Impurities can arise from the synthetic route, degradation, or storage. Given that a common synthetic pathway to this compound involves the reduction of 2-naphthaldehyde or 2-naphthalenecarbonitrile, a number of process-related impurities can be anticipated.
Potential Impurities in this compound:
| Impurity | Potential Origin | Potential Impact |
| 2-Naphthaldehyde | Incomplete reduction of the starting material. | Can participate in side reactions, leading to downstream impurities. |
| 2-Naphthoic Acid | Oxidation of 2-naphthaldehyde. | Can affect the pH of reactions and potentially form salt impurities. |
| N-(2-Naphthylmethyl)formamide | Incomplete hydrolysis in certain synthetic routes. | A potential process-related impurity that may have different reactivity. |
| Bis(2-naphthylmethyl)amine | Dimerization during synthesis. | Can complicate purification and may have its own pharmacological activity. |
| Residual Solvents | From the reaction and purification steps (e.g., toluene, ethanol). | Can be toxic and are strictly regulated by guidelines such as ICH Q3C.[3] |
| Inorganic Salts | From workup and purification procedures. | Can affect catalyst performance and reaction kinetics. |
The presence of these and other impurities can have significant consequences in drug development.[3] They can lead to the formation of undesired by-products, reduce reaction yields, and introduce new, potentially genotoxic, impurities into the API. Therefore, a thorough understanding and control of the impurity profile are essential.[4]
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound and to identify and quantify any impurities.
Analytical Workflow for Purity Determination:
Sources
Solubility Profile of 2-Naphthalenemethanamine in Common Organic Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Naphthalenemethanamine, a key intermediate in synthetic chemistry. Recognizing the limited availability of public quantitative solubility data, this document emphasizes the foundational principles governing solubility and presents a detailed, field-proven experimental protocol for its accurate determination. We delve into the physicochemical properties of this compound, outline the causality behind experimental choices in the widely accepted shake-flask method, and provide a robust, self-validating workflow for generating reliable solubility data. This guide is designed to empower researchers to produce high-quality, reproducible results essential for applications ranging from reaction optimization to formulation development.
Introduction: The Need for Precise Solubility Data
This compound (C₁₁H₁₁N) is a primary amine featuring a naphthalene backbone, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds.[1][2] The success of nearly every application—from designing a synthetic route to developing a stable drug formulation—is fundamentally dependent on a thorough understanding of its solubility in various organic solvents.
Solubility dictates critical process parameters such as reaction kinetics, purification efficiency (crystallization), and the bioavailability of final active pharmaceutical ingredients (APIs). However, a comprehensive, publicly available dataset quantifying the solubility of this compound across a range of common organic solvents is notably absent from the literature. This guide bridges that gap by providing not just a summary of known qualitative information but, more importantly, a detailed methodology for its experimental determination.
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. This compound's structure provides key insights into its expected behavior:
-
Naphthalene Moiety: The large, bicyclic aromatic ring system is nonpolar and hydrophobic. This region favors interactions with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.
-
Methanamine Group (-CH₂NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. This functional group promotes solubility in polar solvents, particularly polar protic solvents like alcohols.[3]
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its amphiphilic nature, this compound is expected to exhibit limited solubility in highly polar solvents like water and low polarity solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity or those that can engage in hydrogen bonding.
Solubility Profile of this compound
While precise quantitative data is scarce, the following table summarizes the expected qualitative solubility based on chemical principles and data from analogous compounds.[4] It serves as a template for researchers to populate with experimentally determined values.
| Solvent | Class | Relative Polarity | Quantitative Solubility (at 25°C) | Qualitative Assessment |
| Hexane | Nonpolar | 0.0 | Data not publicly available | Low / Poorly Soluble |
| Toluene | Nonpolar | 2.7 | Data not publicly available | Moderate / Likely Soluble |
| Diethyl Ether | Polar Aprotic | 2.8 | Data not publicly available | Likely Soluble |
| Dichloromethane | Polar Aprotic | 3.1 | Data not publicly available | Likely Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | Data not publicly available | Moderate / Likely Soluble |
| Acetone | Polar Aprotic | 5.1 | Data not publicly available | Likely Soluble |
| Isopropanol | Polar Protic | 3.9 | Data not publicly available | Soluble |
| Ethanol | Polar Protic | 5.2 | Data not publicly available | Soluble |
| Methanol | Polar Protic | 5.1 | Data not publicly available | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data not publicly available | Likely Soluble |
| Water | Polar Protic | High | Data not publicly available | Low / Poorly Soluble |
Experimental Protocol: Equilibrium Shake-Flask Method
The most robust and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method, endorsed by the OECD and other regulatory bodies.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.
Principle of the Method
An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]
Safety & Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and many organic solvents pose potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Ventilation: All handling of the solid compound and volatile organic solvents must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12] Avoid creating dust when handling the solid material.[11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[9]
Materials & Equipment
-
This compound (high purity, >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Validated HPLC system with a UV detector or other suitable analytical instrument.
Step-by-Step Experimental Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment. A 10% excess over the expected solubility is a good starting point.[13]
-
Record the exact mass of the added solid.
-
Add a precise, known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a moderate speed (e.g., 100-150 rpm) to keep the solid suspended without creating a vortex.[13]
-
Equilibration time is critical. For novel determinations, it is essential to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change (e.g., <5%).[6]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of your pre-calibrated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Perform each experiment in triplicate to ensure reproducibility.[6]
-
-
Calculation:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Conclusion
While a comprehensive public dataset on the solubility of this compound remains to be compiled, this guide provides the necessary scientific foundation and a detailed experimental protocol for its determination. By adhering to the principles of the equilibrium shake-flask method and employing rigorous analytical practices, researchers can generate the high-quality, reliable data essential for advancing their work in drug development and chemical synthesis. The provided framework ensures that such investigations are conducted safely, efficiently, and with a high degree of scientific integrity.
References
- Vertex AI Search. (2022-05-17).
- OECD. (2006-03-23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Echemi. * (R)-(+)-1-(2-NAPHTHYL)
- Fisher Scientific.
- Apollo Scientific. (2023-03-12). 1-(2-Naphthyl)methanamine.
- CDH Fine Chemical.
- Benchchem. Solubility Profile of 2-Naphthalenemethanol: A Technical Guide for Researchers.
- Unknown Source.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- OECD. Test No.
- Solubility of Things. 2-Aminonaphthalene.
- World Health Organiz
- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- GovInfo. (2000-12-15). 304 Subpart E—Product Properties Test Guidelines P C C = /.
- American Institute of Physics. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Gassnova.
- PubChem. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282.
- NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Sigma-Aldrich. Solvent Miscibility Table.
- Unknown Source. Solvent Miscibility Table.
- Phenomenex. SOLVENT MISCIBILITY TABLE.
- ChemicalBook. 1-(2-NAPHTHYL)METHANAMINE | 2018-90-8.
- Vapourtec. SOLVENT MISCIBILITY CHART.
- Unknown Source. Polarity of Solvents.
Sources
- 1. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-NAPHTHYL)METHANAMINE | 2018-90-8 [amp.chemicalbook.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. oecd.org [oecd.org]
- 6. who.int [who.int]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. scielo.br [scielo.br]
health and safety data for 2-Naphthalenemethanamine
An In-Depth Technical Guide to the Health and Safety of 2-Naphthalenemethanamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's health and safety profile is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed examination of this compound (CAS No: 2018-90-8), a compound used in various biochemical and laboratory applications.[1] While structurally related to the known human carcinogen 2-Naphthylamine, it is critical to note that the toxicological properties of this compound itself have not been thoroughly investigated.[1] This necessitates a cautious and rigorous approach to its handling, storage, and disposal.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
The compound is identified by a "Warning" signal word and the GHS07 exclamation mark pictogram.[1]
Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation of dust or vapors, direct skin contact, and eye contact.[4][5] Ingestion is a potential, though less common, route of exposure in a laboratory setting.
-
Acute Effects : Exposure can lead to immediate health consequences. Inhalation may cause respiratory irritation, while skin and eye contact will result in irritation.[1][2] Swallowing the substance is harmful and can lead to systemic toxicity.[1][3]
-
Chronic Effects & Carcinogenicity : There is a significant gap in the literature regarding the long-term effects of this compound. However, its structural analog, 2-Naphthylamine, is a well-documented human carcinogen, known to cause bladder cancer.[6][7][8][9] The International Agency for Research on Cancer (IARC) classifies 2-Naphthylamine as a Group 1 carcinogen.[6][7] Given this relationship, and the statement that the toxicology of this compound has not been fully investigated, a precautionary principle must be applied, treating the compound with a high degree of caution to minimize any potential for long-term health effects.[1]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered safety approach based on the hierarchy of controls is essential.
Caption: Hierarchy of Controls for managing exposure risks.
Engineering Controls
The primary engineering control for handling this compound is to work exclusively within a certified chemical fume hood.[10] This captures dust and vapors at the source, preventing inhalation. Mechanical exhaust is required to ensure adequate ventilation.[1] Workstations must be equipped with an eyewash station and a safety shower in close proximity.[1][10]
Personal Protective Equipment (PPE)
PPE should be selected based on a thorough risk assessment. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles or glasses with side shields | OSHA 29 CFR 1910.133 or EN 166 | Protects against splashes and dust, preventing serious eye irritation.[1][5][10] |
| Hands | Compatible, chemical-resistant gloves | EU Directive 89/686/EEC, EN 374 | Prevents skin contact, which causes irritation and potential absorption.[1][5] Gloves must be inspected before use.[5] |
| Body | Protective clothing, lab coat | N/A | Prevents contamination of personal clothing and skin.[1][5] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | Required when dusts are generated or if ventilation is inadequate to prevent inhalation of harmful particles.[1][10][11] |
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for minimizing exposure.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as listed in Table 2.
-
Dispensing : Handle the solid material carefully to avoid generating dust.[4][11] Use non-sparking tools.[5]
-
Manipulation : Keep the container tightly closed when not in use.[1][4] Avoid all personal contact, including inhalation and contact with skin, eyes, and clothing.[1][12]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][10] Decontaminate the work area.
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Storage Requirements
Proper storage is essential to maintain the chemical's stability and prevent accidental release.
-
Temperature : Store in a cool, dry place, typically recommended between 2°C - 8°C.[1]
-
Atmosphere : Keep containers tightly closed in a well-ventilated area.[1][10] For sensitive applications, storage under an inert gas like nitrogen may be required.[10]
-
Incompatibilities : Store away from strong oxidizing agents.[1][10]
-
Container : Use the original, properly labeled container. Ensure containers are protected against physical damage and checked regularly for leaks.[4]
Emergency Procedures
Rapid and correct response during an emergency can significantly reduce injury and environmental contamination.
First Aid Measures
Immediate action is required in case of exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately.[1][10] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth).[1][10] Keep the person warm and at rest. Seek immediate medical attention.[1][13] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation occurs or persists.[5][10] |
| Eye Contact | Immediately flush the eyes with plenty of flowing water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious, wash out their mouth with water.[1] Never give anything by mouth to an unconscious person.[5][10] Call a physician or Poison Control Center immediately.[1][5] |
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][12]
-
Specific Hazards : The compound is not considered a significant fire risk but may burn.[4] Combustion produces toxic fumes, including nitrogen oxides (NOx) and carbon dioxide (CO2).[1][8] Containers may explode if heated.[8]
-
Protective Actions : Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[12] Use water spray to keep fire-exposed containers cool.[8]
Accidental Release Measures (Spill Control)
A clear, systematic approach is necessary to manage spills safely and effectively.
Caption: Step-by-step workflow for responding to a chemical spill.
-
Minor Spills : For small quantities, clean up spills immediately.[4] Use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[4]
-
Major Spills : For larger spills, clear the area of all personnel.[4] Alert others and control personal contact by using appropriate protective equipment, including a dust respirator.[4] Prevent the spillage from entering drains, sewers, or water courses.[1][4] If contamination of waterways occurs, advise emergency services.[4]
Physical, Chemical, and Stability Data
Understanding the compound's physical properties is essential for safe handling and experimental design.
Table 4: Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2018-90-8 | [1][2] |
| Molecular Formula | C11H11N | [1][2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [14] |
| Melting Point | 59.5°C | [15] |
| Boiling Point | ~271.88°C (estimate) | [15] |
| Incompatible Materials | Strong oxidizing agents | [1][10] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon dioxide (CO2) | [1] |
The substance is stable under normal storage conditions.[10] Hazardous polymerization does not occur.[10]
Disposal Considerations
All waste material must be treated as hazardous.
-
Method : Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulations : Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][5] Do not allow the product to enter drains or soil.[1]
Conclusion
This compound is a hazardous chemical that demands rigorous safety protocols. Its acute toxicity and irritant properties are well-defined. While its chronic toxicity and carcinogenic potential have not been thoroughly investigated, its structural similarity to the known carcinogen 2-Naphthylamine mandates a highly cautious approach. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, researchers can effectively mitigate the risks and ensure a safe working environment.
References
- Safety Data Sheet for this compound. (2022-05-17). Fine-Chem.
-
Czubacka, E., et al. (2020). 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy, 71(2), 205–20. [Link]
-
Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile for 2-Naphthylamine. New Jersey Department of Environmental Protection. [Link]
-
1-(2-Naphthyl)methanamine. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 2-Naphthalenamine, N-methyl- (CAS 2216-67-3). Cheméo. [Link]
-
2-NAPHTHYLAMINE. In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]
-
Hazardous Substance Fact Sheet: 2-NAPHTHYLAMINE. New Jersey Department of Health. [Link]
-
2-Naphthalenamine, N-methyl-. PubChem, National Center for Biotechnology Information. [Link]
-
This compound Chemical Properties. LookChem. [Link]
-
2-Naphthylamine. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Guideline for 1-Naphthylamine. ChemTrack.org. [Link]
-
2-Naphthylamine Safety Data Sheet. NextSDS. [Link]
-
N-Methyl-N-naphthylmethylamine. PubChem, National Center for Biotechnology Information. [Link]
-
2-Methylnaphthalene. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. Naphthalen-2-ylmethanamine | 2018-90-8 | TCI EUROPE N.V. [tcichemicals.com]
- 15. 1-(2-NAPHTHYL)METHANAMINE CAS#: 2018-90-8 [amp.chemicalbook.com]
Methodological & Application
The Versatility of 2-Naphthalenemethanamine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Naphthyl Building Block
In the landscape of organic synthesis, the naphthalene scaffold remains a cornerstone for the construction of complex molecules with significant biological and material properties. Among the numerous naphthalene derivatives, 2-Naphthalenemethanamine, with its unique combination of a bulky, lipophilic naphthyl group and a reactive primary amine, has emerged as a versatile and valuable building block. Its incorporation into molecular frameworks can profoundly influence pharmacological activity, offering a gateway to novel therapeutics.[1][2] This guide provides an in-depth exploration of the applications of this compound in key organic transformations, complete with detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development.
Core Applications and Synthetic Protocols
This section delves into specific, high-impact applications of this compound, providing both the theoretical underpinnings and practical, step-by-step guidance for successful execution in the laboratory.
The Gateway to Bioactive Imines: Schiff Base Condensation
The formation of a Schiff base, or an imine, through the condensation of a primary amine with an aldehyde or ketone is a fundamental transformation in organic chemistry.[3] These compounds are not merely synthetic intermediates but often exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4] The reaction of this compound with various carbonyl compounds provides a straightforward route to a diverse library of Schiff bases, where the naphthalene moiety can play a crucial role in modulating biological efficacy.
Mechanistic Insight: The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the stable imine.[4][5][6] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.
Diagram: Mechanism of Schiff Base Formation
Caption: Mechanism of Schiff Base Formation.
Experimental Protocol: Synthesis of N-(naphthalen-2-ylmethyl)benzenecarboximidoyl chloride
This protocol details the synthesis of a representative Schiff base from this compound and benzaldehyde.
| Parameter | Value | Rationale/Notes |
| Reactants | This compound (1.0 eq), Benzaldehyde (1.0 eq) | Equimolar amounts ensure efficient conversion. |
| Solvent | Ethanol or Methanol | Protic solvents are effective for this condensation. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops of acid catalyst accelerate the reaction. |
| Temperature | Reflux | Heating drives the equilibrium towards product formation by removing water. |
| Reaction Time | 2-4 hours | Monitor by TLC for the disappearance of starting materials. |
| Work-up | Cooling and filtration | The product often crystallizes upon cooling. |
| Purification | Recrystallization from ethanol | Ensures high purity of the final product. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Addition of Reactants: Add benzaldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize the crude product from hot ethanol to obtain pure crystals.
-
Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Building the Amide Backbone: Acylation Reactions
The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. This compound can be readily acylated to form a wide range of N-(naphthalen-2-ylmethyl)amides, which are of interest in medicinal chemistry.[8]
Mechanistic Insight: The acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide.[3] A base is typically added to neutralize the HCl byproduct.
Diagram: Amide Synthesis Workflow
Caption: General workflow for amide synthesis.
Experimental Protocol: Synthesis of N-(naphthalen-2-ylmethyl)benzamide
This protocol describes the synthesis of a representative amide using benzoyl chloride.
| Parameter | Value | Rationale/Notes |
| Reactants | This compound (1.0 eq), Benzoyl Chloride (1.05 eq) | A slight excess of the acylating agent can ensure complete consumption of the amine. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are suitable for this reaction. |
| Base | Triethylamine (Et₃N) or Pyridine (1.1 eq) | An organic base is used to scavenge the HCl byproduct. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 1-3 hours | Typically a rapid reaction, monitor by TLC. |
| Work-up | Aqueous extraction | Removes the base hydrochloride salt and unreacted reagents. |
| Purification | Column chromatography or Recrystallization | Dependant on the physical properties of the product. |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) and triethylamine (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.05 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate 7:3).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[10]
-
Characterization: The structure of N-(naphthalen-2-ylmethyl)benzamide can be confirmed by its spectroscopic data. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the naphthalene and benzene rings, as well as a doublet for the methylene protons adjacent to the nitrogen and a broad singlet for the amide N-H proton.[11] The ¹³C NMR would show a characteristic signal for the amide carbonyl carbon around 167 ppm.[11][12]
Constructing Heterocyclic Scaffolds: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, which are prevalent in natural products and pharmaceuticals.[4] While the classical Pictet-Spengler reaction involves a β-arylethylamine, a variation with this compound can lead to novel dibenzo-fused nitrogen heterocycles.
Mechanistic Insight: The reaction proceeds through the initial formation of a Schiff base between the amine and an aldehyde. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks the iminium ion, leading to cyclization and the formation of the new heterocyclic ring.[6]
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction mechanism.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol provides a general procedure for the Pictet-Spengler reaction of this compound with an aldehyde.
| Parameter | Value | Rationale/Notes |
| Reactants | This compound (1.0 eq), Aldehyde (e.g., formaldehyde) (1.1 eq) | A slight excess of the aldehyde can drive the reaction to completion. |
| Solvent | Toluene or Dichloromethane | Aprotic solvents are commonly used. |
| Catalyst | Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH) | A strong acid catalyst is required to facilitate both imine formation and cyclization. |
| Temperature | Room Temperature to Reflux | The required temperature depends on the reactivity of the substrates. |
| Reaction Time | 12-24 hours | The reaction is typically slower than simple acylation. |
| Work-up | Neutralization and extraction | The acidic catalyst must be neutralized before extraction. |
| Purification | Column chromatography | To separate the product from any unreacted starting materials and byproducts. |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in toluene (15 mL), add the aldehyde (1.1 mmol).
-
Catalyst Addition: Add trifluoroacetic acid (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (start at room temperature and heat if necessary) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the tetrahydro-β-carboline derivative.[13]
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in the formation of Schiff bases, amides, and complex heterocyclic structures underscores its importance in the generation of diverse molecular scaffolds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the utilization of this reagent, while the mechanistic insights offer a deeper understanding of the underlying chemical principles. As the quest for novel bioactive compounds continues, the creative application of this compound in established and emerging synthetic methodologies will undoubtedly lead to the discovery of new molecules with significant potential.
References
-
Malaysian Journal of Analytical Sciences. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC. Retrieved from [Link]
- Noor Aaisa, N. T., Kassim, K., Kamaruzaman, N. A., & Mohideen, M. (2022). Synthesis and Mechanism Study of New Bivalent β-Carboline Derivatives. Malaysian Journal of Analytical Sciences, 26(1), 1-7.
- MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
- Nielsen, T. E., & Schreiber, S. L. (2001). Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions.
-
Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
- Scientific Reports. (2015).
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]
- BenchChem. (2025). Application Note: Synthesis of N-Substituted But-3-enamide Derivatives via Multicomponent Reactions. BenchChem.
-
Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
-
Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed C–H Dimethylamination of 1-Chloromethyl naphthalenes with N,N-Dimethylformamide as Dimethyl Amino Source - Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Reactivity of the Isocyanide Group in 2-Methyl-4-nitrophenyl isocyanide. BenchChem.
-
National Center for Biotechnology Information. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]
- BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide. BenchChem.
-
Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
- Organic Syntheses. (2022).
- Google Patents. (n.d.). Naphthalene derivatives.
-
ResearchGate. (2014). How can I separate spots on TLC of Schiff and Mannich base derivatives of Isatin?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). Purification process of alpha-methylnaphthalene.
Sources
- 1. ijrar.org [ijrar.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. youtube.com [youtube.com]
- 8. Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Carboxylic Acids Using 2-Naphthalenemethanamine as a Fluorescent Tag
Introduction: A New Horizon in Carboxylic Acid Quantification
In the landscape of pharmaceutical research and drug development, the sensitive and accurate quantification of carboxylic acid-containing molecules is paramount. These compounds, ranging from fatty acids involved in metabolic pathways to active pharmaceutical ingredients (APIs), often lack a native chromophore or fluorophore, rendering their detection by standard High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. Pre-column derivatization emerges as a powerful strategy to overcome this limitation, enhancing detectability and improving chromatographic performance.
This comprehensive guide introduces a robust methodology employing 2-Naphthalenemethanamine as a pre-column fluorescent tagging reagent for the sensitive analysis of carboxylic acids by Reversed-Phase HPLC. The naphthalene moiety of the tag provides a strong fluorescence signal, enabling detection at low concentrations. The derivatization reaction proceeds via a stable amide bond formation, facilitated by the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each procedural choice, ensuring both technical accuracy and practical applicability in a research and development setting.
Core Principles: The Chemistry of Fluorescent Tagging
The derivatization of carboxylic acids with this compound is a two-step process, as illustrated below. This method is a cornerstone of bioconjugation and is highly effective for creating a stable covalent link between a carboxyl group and a primary amine.
Caption: Workflow of the EDC/NHS mediated derivatization of a carboxylic acid.
The reaction is initiated by the activation of the carboxyl group on the analyte by EDC in a slightly acidic environment (pH 4.5-6.0), forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To enhance the reaction efficiency and stability, NHS is added to convert the O-acylisourea into a more stable NHS-ester.[1][2] In the second step, the pH is raised to a neutral or slightly basic range (pH 7.0-8.5) to facilitate the nucleophilic attack by the primary amine of this compound on the NHS-ester, resulting in the formation of a stable amide bond and the fluorescently tagged analyte.[1][3]
Materials and Methods
Reagents and Materials
| Reagent/Material | Recommended Grade/Purity |
| This compound | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | ≥98% |
| N-Hydroxysuccinimide (NHS) | ≥98% |
| Carboxylic Acid Analyte(s) | High purity standard |
| 2-(N-morpholino)ethanesulfonic acid (MES) | ≥99% |
| Phosphate Buffered Saline (PBS) | pH 7.4 |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade |
| Dimethyl Sulfoxide (DMSO) or Ethanol | Anhydrous |
| Hydroxylamine or Tris Buffer | For quenching |
Protocol 1: Derivatization of Carboxylic Acids
This protocol provides a general procedure for the derivatization of a carboxylic acid analyte with this compound. Optimization of reactant concentrations and reaction time may be necessary depending on the specific analyte.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the carboxylic acid analyte in a suitable solvent (e.g., ACN, DMSO).
-
This compound Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or ethanol.
-
EDC Solution: Immediately before use, prepare a 100 mg/mL solution of EDC in Activation Buffer (0.1 M MES, pH 5.0).
-
NHS Solution: Immediately before use, prepare a 100 mg/mL solution of NHS in Activation Buffer.
-
Activation Buffer: 0.1 M MES, pH 5.0.
-
Coupling Buffer: 0.1 M PBS, pH 7.5.
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5.
2. Derivatization Procedure:
Caption: Step-by-step experimental workflow for the derivatization protocol.
-
To a microcentrifuge tube, add the carboxylic acid analyte to the Activation Buffer.
-
Add EDC and NHS solutions. A 2-10 fold molar excess of EDC and NHS over the analyte is a good starting point for optimization.[3]
-
Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Add Coupling Buffer to raise the pH to approximately 7.5.
-
Add a 10-50 fold molar excess of the this compound solution to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will deactivate any unreacted NHS-esters.
-
The derivatized sample is now ready for cleanup and HPLC analysis.
3. Sample Cleanup:
-
Depending on the sample matrix, a cleanup step may be necessary to remove excess reagents and byproducts. Solid-Phase Extraction (SPE) with a C18 cartridge or Liquid-Liquid Extraction (LLE) are common methods.
Protocol 2: HPLC Analysis of Derivatized Carboxylic Acids
1. HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 40% B; 2-20 min: 40-90% B; 20-22 min: 90% B; 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~275 nm, Emission: ~335 nm (start point for optimization) |
Note on Fluorescence Detection: The exact excitation and emission maxima for N-acyl-2-naphthalenemethanamine derivatives are not extensively reported. Based on the spectral properties of naphthalene, an excitation wavelength of approximately 275 nm and an emission wavelength of around 335 nm is a scientifically sound starting point for method development.[1] It is highly recommended to determine the optimal wavelengths experimentally by scanning the fluorescence spectrum of a prepared derivative standard.
2. Data Analysis:
-
Quantification is achieved by constructing a calibration curve using derivatized standards of the carboxylic acid analyte at known concentrations. The peak area of the derivatized analyte in the sample is then used to determine its concentration from the calibration curve.
Expected Results and Performance Characteristics
The use of this compound as a fluorescent tag is expected to significantly enhance the sensitivity of detection for carboxylic acids. The derivatization process is robust and yields stable products suitable for routine analysis. The HPLC method described should provide good separation of derivatized fatty acids of varying chain lengths, with longer chain derivatives exhibiting longer retention times on the C18 column.
Performance Metrics:
| Parameter | Expected Outcome |
| Linearity | R² > 0.99 for the calibration curve |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the analyte and instrument |
| Precision | Relative Standard Deviation (RSD) < 5% for replicate injections |
| Accuracy | Recovery of 95-105% in spiked samples |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no derivatization yield | Inactive EDC (hydrolyzed), incorrect pH, competing nucleophiles in the buffer (e.g., Tris, glycine). | Use fresh EDC, ensure proper pH for activation and coupling steps, use non-amine, non-carboxylate buffers like MES and PBS. |
| Multiple peaks for a single analyte | Incomplete reaction, side reactions, or degradation of the derivative. | Optimize reaction time and reagent concentrations, ensure quenching step is effective, check stability of the derivatized sample. |
| Poor peak shape or resolution | Inappropriate HPLC conditions. | Optimize the mobile phase gradient, flow rate, and column temperature. Ensure sample is fully dissolved in the mobile phase. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the use of this compound as a fluorescent tag for the HPLC analysis of carboxylic acids. The combination of a robust derivatization protocol based on EDC/NHS chemistry and a well-defined reversed-phase HPLC method offers a sensitive and reliable approach for the quantification of these important molecules in various matrices. By understanding the core principles and following the detailed protocols, researchers can effectively implement this methodology to advance their studies in drug development and other scientific disciplines.
References
- Berlman, I. B. (1971).
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
Sources
A Novel Protocol for the Fluorometric Quantification of Amino Acids via Derivatization with o-Phthalaldehyde and 2-Naphthalenemethanamine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The sensitive quantification of amino acids is a cornerstone of biomedical research, clinical diagnostics, and pharmaceutical development. Most amino acids lack native fluorescence, necessitating chemical derivatization prior to analysis. This application note presents a novel, detailed protocol for the pre-column derivatization of primary amino acids using a combination of o-phthalaldehyde (OPA) and 2-naphthalenemethanamine. This method leverages the classic OPA reaction, which forms a fluorescent isoindole derivative in the presence of a primary amine and a thiol or another primary amine. By incorporating this compound, the resulting derivative is hypothesized to exhibit enhanced fluorescence properties due to the naphthalene moiety, potentially offering improved sensitivity. This document provides a comprehensive guide, from the underlying chemical principles to a step-by-step laboratory protocol and HPLC-FLD analysis, designed for immediate application and further optimization.
Principle of the Derivatization Method
Amino acid analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) offers exceptional sensitivity and selectivity. However, this requires the covalent attachment of a fluorescent tag to the amino acid molecule. The most prevalent method for derivatizing primary amines is the reaction with o-phthalaldehyde (OPA) and a nucleophile, typically a thiol such as 2-mercaptoethanol (MCE).[1] This reaction proceeds rapidly at room temperature under basic conditions to yield a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[1][2]
A significant drawback of traditional OPA/thiol derivatization is the instability of the resulting isoindole derivatives, which can degrade over time and affect reproducibility.[2][3] This protocol proposes the use of this compound in the OPA reaction. The primary amine of this compound reacts with OPA and the amino acid to form a stable, substituted isoindole derivative. The incorporation of the naphthalene ring system, a well-known fluorophore, is intended to enhance the quantum yield and stability of the final product, enabling highly sensitive detection.[4]
The reaction must be conducted in a basic environment (pH ~9.5) to ensure the primary amino groups of both the amino acid and this compound are deprotonated and thus sufficiently nucleophilic to attack the aldehyde groups of OPA.
Caption: Proposed reaction for amino acid derivatization.
Materials and Reagents
-
Amino Acid Standards: Analytical grade individual amino acid standards or a certified mixture (e.g., Agilent, Sigma-Aldrich).
-
o-Phthalaldehyde (OPA): HPLC grade (≥99%).
-
This compound: (≥98%).
-
Boric Acid: ACS grade or higher.
-
Sodium Hydroxide (NaOH): ACS grade or higher.
-
Methanol (MeOH): HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Sodium Phosphate Monobasic (NaH₂PO₄): HPLC grade.
-
Tetrahydrofuran (THF): HPLC grade, stabilized.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity.
-
Hydrochloric Acid (HCl): ACS grade.
-
Equipment: Analytical balance, pH meter, vortex mixer, micropipettes, 2 mL amber glass autosampler vials, 0.22 µm syringe filters.
Detailed Experimental Protocols
Preparation of Reagents and Buffers
This section outlines the preparation of all necessary solutions. It is critical to use high-purity reagents and solvents to minimize background fluorescence and ensure reproducible results.
-
0.4 M Borate Buffer (pH 9.5):
-
Dissolve 24.7 g of boric acid in approximately 800 mL of DI water.
-
Adjust the pH to 9.5 using a concentrated NaOH solution (e.g., 5 M), monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with DI water.
-
Filter through a 0.22 µm membrane and store at 4°C. This buffer is stable for up to one month.
-
-
Derivatization Reagent:
-
Dissolve 10 mg of o-phthalaldehyde (OPA) in 1 mL of HPLC-grade methanol.
-
In a separate vial, dissolve 15 mg of this compound in 1 mL of HPLC-grade methanol.
-
Combine the two solutions and vortex thoroughly.
-
Crucial: This reagent should be prepared fresh daily and stored in an amber vial, protected from light, to prevent degradation.[5]
-
-
Amino Acid Stock Solutions (1 mM):
-
Prepare individual 1 mM stock solutions by dissolving the appropriate amount of each amino acid in 0.1 M HCl.
-
A mixed standard stock can also be prepared.
-
Store stock solutions at -20°C for long-term stability. Dilute with mobile phase A to create working standards (e.g., 1 µM to 100 µM) on the day of analysis.
-
Derivatization Workflow
The derivatization reaction is rapid and should be automated if possible using an autosampler to ensure precise timing and reproducibility.[6] The following manual protocol is also effective.
Caption: Step-by-step experimental workflow for derivatization.
Step-by-Step Procedure:
-
Pipette 100 µL of the amino acid standard or sample into a 2 mL amber autosampler vial.
-
Add 300 µL of the 0.4 M Borate Buffer (pH 9.5).
-
Add 100 µL of the freshly prepared Derivatization Reagent.
-
Immediately cap the vial and vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.
-
Inject a portion of the mixture (e.g., 10 µL) into the HPLC-FLD system for analysis.
Rationale for Protocol Choices:
-
Basic pH: The borate buffer maintains a pH of 9.5, which is essential for deprotonating the primary amine groups, making them nucleophilic.[7]
-
Reagent Stoichiometry: A molar excess of the derivatization reagent is used to drive the reaction to completion for all amino acids in the sample.
-
Reaction Time: OPA derivatization is typically very fast.[1] A 2-minute incubation is a standard starting point, but this should be optimized to balance reaction completion with potential derivative degradation.[5]
HPLC-FLD Instrumentation and Conditions
Separation is achieved using a standard reverse-phase C18 column. The gradient elution allows for the separation of the derivatized amino acids based on their differing hydrophobicities.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with a fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, 5% THF, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): ~340 nm; Emission (λem): ~450 nm |
Note: The optimal excitation and emission wavelengths must be determined experimentally by scanning the fluorescence spectrum of a derivatized standard. The provided values are estimates based on similar naphthalene-containing structures.[7]
Expected Performance Characteristics (Illustrative)
The following data are hypothetical and serve as a target for method development. Actual retention times and detection limits will vary based on the specific HPLC system, column, and optimized conditions.
| Amino Acid Derivative | Expected Retention Time (min) | Limit of Detection (LOD) (fmol on column) |
| Aspartic Acid | 6.8 | ~50 |
| Glutamic Acid | 7.5 | ~50 |
| Serine | 9.2 | ~40 |
| Glycine | 11.5 | ~60 |
| Alanine | 14.1 | ~40 |
| Valine | 18.3 | ~30 |
| Phenylalanine | 22.5 | ~25 |
| Lysine | 24.0 | ~35 |
Discussion and Method Optimization
Critical Experimental Factors
The success of this method hinges on the careful control of several parameters.
Caption: Interrelated factors for successful method development.
-
Reagent Stability: The OPA/2-naphthalenemethanamine reagent is the most critical component. Its degradation can lead to high background noise and poor derivatization efficiency. Always prepare it fresh daily and protect it from light.[5]
-
Derivative Stability: While the naphthalene-containing derivative is hypothesized to be more stable than its thiol-based counterpart, it is best practice to analyze samples promptly after derivatization. Consider running a time-course experiment (e.g., analyzing the same derivatized sample every 30 minutes) to quantify the stability of the derivatives in the autosampler.
-
Limitation for Secondary Amines: This OPA-based method is specific for primary amines. It will not derivatize secondary amino acids like proline and hydroxyproline.[8] For comprehensive analysis, a secondary derivatization step with a reagent like 9-fluorenylmethyl chloroformate (FMOC) would be required.[8]
Troubleshooting
-
High Background Signal: This is often due to a degraded derivatization reagent or contaminated solvents/buffers. Prepare all solutions fresh.
-
Poor Peak Shape/Resolution: Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Ensure the column is not overloaded.
-
Low Sensitivity: Confirm the pH of the borate buffer is correct. Optimize the reaction time. Experimentally determine the optimal excitation and emission wavelengths on the fluorescence detector.
Conclusion
This application note provides a robust, albeit theoretical, framework for the derivatization of primary amino acids using o-phthalaldehyde and this compound. The proposed method offers a promising avenue for achieving high-sensitivity fluorescence detection suitable for a wide range of applications. The detailed protocols and discussion of critical parameters provide a solid foundation for researchers to implement, validate, and optimize this technique for their specific analytical needs.
References
- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Amino Acids using 7-(Bromomethyl)naphthalen-2-amine for Enhanced Fluorometric.
- BenchChem. (n.d.). Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene for HPLC Analysis.
- Royal Society of Chemistry. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences.
- ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- BenchChem. (n.d.). Application Notes: Derivatization of Amino Acids using 5-(Bromomethyl)naphthalen-2-amine for Enhanced HPLC-Based Quantification.
- PubMed. (n.d.). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.
- PubMed. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A.
- PubMed. (n.d.). A comparison of fluorescamine and naphthalene-2,3-dicarboxaldehyde fluorogenic reagents for microplate-based detection of amino acids.
- MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites.
- PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Chiral Resolution of Racemic Acids Using 2-Naphthalenemethanamine
Abstract
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using 2-naphthalenemethanamine as the resolving agent. Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from a racemic mixture.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the procedure, from the underlying principles to practical execution and analysis. We delve into the causality behind experimental choices, providing a framework for troubleshooting and optimization.
Introduction: The Principle of Diastereomeric Salt Resolution
Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their separation a significant challenge.[3][4] The most widely employed method for the resolution of racemates on both laboratory and industrial scales is the formation of diastereomeric salts.[5][6] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[7][8]
Unlike enantiomers, diastereomers have distinct physical properties, including solubility, melting point, and crystal structure.[4][9] This difference in solubility is the cornerstone of this resolution technique, allowing for the separation of the diastereomers through fractional crystallization.[10] The less soluble diastereomer crystallizes preferentially from a suitable solvent, enabling its isolation.[9] Subsequently, the resolved enantiomer is liberated from the purified diastereomeric salt.[1][8]
This compound is an effective chiral resolving agent for a variety of racemic carboxylic acids. Its rigid aromatic structure often facilitates the formation of well-defined crystalline salts, which is crucial for efficient separation.
The overall process can be visualized as follows:
Figure 1: General workflow for the chiral resolution of a racemic acid.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| Racemic Carboxylic Acid | ≥98% | Varies |
| (R)- or (S)-2-Naphthalenemethanamine | ≥99% enantiomeric excess (e.e.) | Varies |
| Methanol | Anhydrous | Varies |
| Ethanol | Anhydrous | Varies |
| Ethyl Acetate | ACS Grade | Varies |
| Isopropanol | ACS Grade | Varies |
| Hydrochloric Acid (HCl) | 2 M solution | Varies |
| Sodium Hydroxide (NaOH) | 2 M solution | Varies |
| Deionized Water | High Purity | In-house |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Vacuum source
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Melting point apparatus
-
Polarimeter
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
This protocol is a general guideline and may require optimization for specific racemic acids.
Solvent Screening (Crucial for Success)
The choice of solvent is paramount as it directly influences the solubility difference between the two diastereomeric salts.[9] An ideal solvent will maximize this difference, leading to a higher yield and enantiomeric excess of the desired product.
Procedure:
-
In separate small test tubes, dissolve small, equal amounts of the racemic acid and this compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof).
-
Gently heat the solutions to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate is a good candidate for the resolution.
Diastereomeric Salt Formation and Crystallization
Rationale: The acid-base reaction between the carboxylic acid and the amine forms the diastereomeric salts.[1][10] Slow cooling is essential to allow for the selective crystallization of the less soluble diastereomer, leading to an effective separation.[9]
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent (determined from the solvent screen) with gentle heating.
-
In a separate flask, dissolve (S)-(-)-2-naphthalenemethanamine (0.5 to 1.0 equivalents) in a minimal amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Slowly add the resolving agent solution to the racemic acid solution while stirring.
-
If a precipitate forms immediately, heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. It is advisable to insulate the flask to promote slow cooling.
-
Once the solution has reached room temperature, further cool it in an ice bath for at least one hour to maximize crystal formation.[9]
Figure 2: Workflow for Diastereomeric Salt Crystallization.
Isolation and Purification of the Diastereomeric Salt
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
At this stage, it is advisable to determine the melting point and optical rotation of the salt. Recrystallize the salt from the same solvent system until a constant melting point and optical rotation are achieved, indicating the purity of the diastereomer.[3]
Liberation of the Enantiomerically Enriched Acid
Rationale: A strong acid is used to protonate the carboxylate anion and deprotonate the ammonium cation, breaking the ionic bond of the diastereomeric salt and liberating the free carboxylic acid and the resolving agent.[8][11]
Procedure:
-
Suspend the purified diastereomeric salt in water.
-
Add a 2 M HCl solution dropwise while stirring until the pH of the solution is approximately 1-2. This will cause the enantiomerically enriched carboxylic acid to precipitate out of the solution.
-
Collect the precipitated acid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the enantiomerically enriched acid under vacuum.
Recovery of the Resolving Agent
The mother liquor from the liberation step contains the protonated this compound.
-
Make the aqueous filtrate basic (pH > 10) by the dropwise addition of a 2 M NaOH solution.
-
The free this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with deionized water, and dry. The recovered resolving agent can be reused.
Analysis of Enantiomeric Purity
The enantiomeric excess (e.e.) of the resolved acid must be determined.
-
Polarimetry: Measure the optical rotation of a solution of the resolved acid of a known concentration. Compare the specific rotation to the literature value for the pure enantiomer.
-
Chiral HPLC: This is the most accurate method for determining enantiomeric purity. A suitable chiral stationary phase will separate the two enantiomers, and the e.e. can be calculated from the relative peak areas.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| No crystal formation | Solvent is too good; solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| Oily precipitate forms | The salt is "oiling out" instead of crystallizing. | Try a different solvent. Add a co-solvent. Cool the solution more slowly. |
| Low enantiomeric excess | Incomplete separation of diastereomers. | Perform multiple recrystallizations of the diastereomeric salt. Optimize the solvent system. Adjust the stoichiometry of the resolving agent. |
| Low yield of resolved acid | The desired diastereomer has significant solubility. | Optimize the crystallization temperature and time. Concentrate the mother liquor to obtain a second crop of crystals. |
Conclusion
The chiral resolution of racemic acids using this compound via diastereomeric salt formation is a robust and widely applicable technique. The success of this method is highly dependent on the careful selection of the crystallization solvent and the meticulous execution of the crystallization and purification steps. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can effectively isolate enantiomerically pure carboxylic acids for their specific applications.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
- Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006).
-
Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
- Fodran, P., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2685–2697.
- Rassudau, A. S., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Retrieved from [Link]
- Pápay, K., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
- Zhang, Y., et al. (2024).
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(35), 22695-22712.
- Li, Z. J. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Fard, S. E., et al. (2023).
- Vankawala, P. J., et al. (2010). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 15(4), 2467–2476.
- Ciaffara, V., et al. (2022).
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 2-Naphthalenemethanamine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Naphthalene Scaffold in Modern Drug Discovery
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature allow for effective interaction with a multitude of biological targets.[1] The introduction of functional groups onto this core structure unlocks vast chemical space for the development of novel therapeutics. Among the most versatile of these functionalized naphthalenes is 2-naphthalenemethanamine (also known as 2-(aminomethyl)naphthalene).[2] The primary amine functionality provides a reactive handle for a wide array of synthetic transformations, making it an invaluable building block for constructing complex pharmaceutical agents.[3][4][5][6] This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, focusing on key reaction protocols and its role in the creation of prominent antifungal agents.
Physicochemical Properties and Reactivity Profile
This compound is a primary amine, and its reactivity is largely dictated by the nucleophilicity of the nitrogen atom. The electron-donating character of the aminomethyl group (-CH₂NH₂) slightly activates the naphthalene ring, though its influence on the aromatic system's reactivity is less pronounced than that of a directly attached amino group. The key to its utility lies in the primary amine's availability for common bond-forming reactions central to pharmaceutical synthesis.
Key Reactive Tranformations:
-
N-Alkylation: The amine readily reacts with alkyl halides or can be alkylated via the "borrowing hydrogen" strategy with alcohols, a more atom-economical approach.[7] This is a fundamental method for introducing diverse substituents.
-
Reductive Amination: This powerful and highly selective reaction with aldehydes or ketones is one of the most common methods for forming carbon-nitrogen bonds in drug synthesis.[8][9][10][11] It proceeds through an imine intermediate which is then reduced in situ.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides is another straightforward and high-yielding transformation.
-
Cross-Coupling Reactions: While less common for the amine itself, derivatives of this compound can participate in various transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Case Study: Synthesis of Allylamine Antifungal Agents
The significance of this compound as a pharmaceutical building block is exemplified by its central role in the synthesis of the allylamine class of antifungal drugs, namely Naftifine and Butenafine.[12][13][14]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both Naftifine and Butenafine exert their antifungal effects by inhibiting the enzyme squalene epoxidase.[14][15][16][17] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[12][15] By blocking squalene epoxidase, these drugs prevent the conversion of squalene to lanosterol, a precursor to ergosterol. This leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[14][15][17] This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells. Furthermore, some of these compounds exhibit anti-inflammatory properties, which can be beneficial in treating fungal skin infections that are often accompanied by inflammation.[13][14][18]
Synthetic Pathways and Key Protocols
The synthesis of these antifungal agents typically involves the N-alkylation of a secondary amine intermediate, which is itself derived from this compound.
Naftifine is a topical antifungal agent used for the treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[13][16][19] A common synthetic approach involves the initial formation of N-methyl-2-naphthalenemethanamine, followed by alkylation with cinnamyl bromide.
Protocol 1: Synthesis of N-methyl-2-naphthalenemethanamine via Reductive Amination
This protocol details the N-methylation of this compound using formaldehyde in a reductive amination reaction.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M).
-
To the stirred solution, add formaldehyde solution (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-methyl-2-naphthalenemethanamine.
-
The product can be further purified by flash column chromatography if necessary.
Protocol 2: N-Alkylation to form Naftifine
This protocol describes the reaction of N-methyl-2-naphthalenemethanamine with cinnamyl chloride to yield Naftifine.[20]
Materials:
-
N-methyl-2-naphthalenemethanamine
-
Cinnamyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of N-methyl-2-naphthalenemethanamine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add cinnamyl chloride (1.1 eq) dropwise to the suspension at room temperature.[20][21]
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Naftifine.
Workflow for Naftifine Synthesis
Caption: Synthetic workflow for Naftifine.
Butenafine is another topical antifungal of the benzylamine class, structurally related to Naftifine.[14] It is used to treat athlete's foot, jock itch, and ringworm.[18][22] A common synthetic route involves the reaction of N-methyl-2-naphthalenemethanamine with p-tert-butylbenzyl chloride.[23][24]
Protocol 3: Synthesis of Butenafine
This protocol outlines the final N-alkylation step to produce Butenafine. The starting material, N-methyl-2-naphthalenemethanamine, is synthesized as described in Protocol 1.
Materials:
-
N-methyl-2-naphthalenemethanamine
-
p-tert-Butylbenzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Isopropanol
Procedure:
-
In a reaction vessel, combine N-methyl-2-naphthalenemethanamine (1.0 eq), p-tert-butylbenzyl chloride (1.05 eq), sodium carbonate (1.5 eq), and toluene (0.2 M).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction for completion using TLC.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Concentrate the organic layer under reduced pressure to obtain the crude Butenafine free base.
-
For purification, the crude residue can be dissolved in isopropanol and crystallized, potentially after conversion to the hydrochloride salt by the addition of HCl in isopropanol.[23]
Synthetic Pathway for Butenafine
Caption: Key steps in Butenafine synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key synthetic steps discussed.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Methylation of this compound | Formaldehyde, NaBH₄ | Methanol | 0 to RT | 3 | >90 |
| Naftifine Synthesis (N-Alkylation) | Cinnamyl chloride, K₂CO₃ | Acetonitrile | 60 | 12-24 | 70-85[25] |
| Butenafine Synthesis (N-Alkylation) | p-tert-Butylbenzyl chloride, Na₂CO₃ | Toluene | 110 (Reflux) | 4-6 | 85-95[23] |
Conclusion
This compound is a highly effective and versatile building block in pharmaceutical synthesis. Its primary amine functionality serves as a convenient anchor point for the introduction of diverse molecular fragments through robust and well-established reactions like reductive amination and N-alkylation. The successful synthesis of potent antifungal agents such as Naftifine and Butenafine highlights the strategic importance of this scaffold. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to utilize this compound in the rational design and synthesis of new chemical entities.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Naftifine Hydrochloride?
- National Center for Biotechnology Information. (n.d.). Naftifine. PubChem.
- Wikipedia. (n.d.). Naftifine.
- Pediatric Oncall. (n.d.). Naftifine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
- YouTube. (2025, April 29). Pharmacology of Naftifine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Wikipedia. (n.d.). Butenafine.
- YouTube. (2025, April 29). Pharmacology of Butenafine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Drugs.com. (n.d.). Butenafine Monograph for Professionals.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Butenafine Hydrochloride?
- WebMD. (2024, December 10). Butenafine (Lotrimin Ultra, Mentax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Google Patents. (n.d.). Method of obtaining naftifine.
- Google Patents. (n.d.). Synthesis method of butenafine.
- BenchChem. (n.d.). Early-stage discovery and development of butenafine.
- Sanghavi, N. M., & Samarth, M. M. (n.d.). An improved synthesis of naftifine using phase transfer catalysis.
- Google Patents. (n.d.). Naftifine hydrochloride synthesizing process.
- National Center for Biotechnology Information. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed Central.
- Guidechem. (n.d.). How to prepare Naftifine hydrochloride? FAQ.
- SciSpace. (2015). Butenafine synthesis method.
- Google Patents. (n.d.). Synthesis method of butenafine hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- Muhammad, I., et al. (2018). Synthesis and Characterization of a Butenafine Analogue.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Chen, H., et al. (n.d.).
- National Center for Biotechnology Information. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- National Center for Biotechnology Information. (n.d.). 1-(2-Naphthyl)methanamine. PubChem.
- National Center for Biotechnology Information. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.
- (n.d.). Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action.
- National Center for Biotechnology Information. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed.
- National Center for Biotechnology Information. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action - East China Normal University [pure.ecnu.edu.cn]
- 6. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Naftifine - Wikipedia [en.wikipedia.org]
- 14. Butenafine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]
- 16. Naftifine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 21. Page loading... [wap.guidechem.com]
- 22. Butenafine (Lotrimin Ultra, Mentax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. CN108047057B - Synthesis method of butenafine - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
- 25. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Purity Synthetic Route to Terbinafine via N-methyl-1-naphthalenemethanamine
Abstract & Introduction
Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, is a potent allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1][2][3] Its mechanism of action involves the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This inhibition leads to an accumulation of squalene within the fungal cell, disrupting membrane integrity and causing cell death.[1][4]
The synthesis of Terbinafine is a topic of significant interest in pharmaceutical chemistry, with various routes developed to optimize yield, purity, and industrial scalability. This application note provides a detailed, authoritative guide to a robust synthetic strategy that proceeds through the key intermediate, N-methyl-1-naphthalenemethanamine. We will elucidate the rationale behind the chosen synthetic steps, provide detailed experimental protocols for each key transformation, and discuss critical aspects of process control and purity. The protocols described herein are designed to be self-validating, emphasizing methods that minimize impurity formation and facilitate the isolation of high-purity Terbinafine hydrochloride, the active pharmaceutical ingredient (API).[2]
Overall Synthetic Strategy
The synthesis of Terbinafine via the N-methyl-1-naphthalenemethanamine intermediate can be logically dissected into three core stages:
-
Synthesis of Intermediate A: N-methyl-1-naphthalenemethanamine. This stage focuses on the high-purity preparation of the secondary amine, which forms the backbone of one side of the final molecule.
-
Synthesis of Intermediate B: 1-Chloro-6,6-dimethyl-2-hepten-4-yne. This stage involves the construction of the allylic chloride side-chain, which contains the critical enyne functionality.
-
Final Condensation. The two intermediates are coupled via a nucleophilic substitution reaction to form the Terbinafine free base, which is subsequently converted to its hydrochloride salt for pharmaceutical use.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of Terbinafine HCl.
Part 1: Synthesis of Intermediate A (N-methyl-1-naphthalenemethanamine)
Mechanistic Insights & Rationale
The direct N-alkylation of methylamine with 1-chloromethylnaphthalene is a possible route; however, it is often plagued by the formation of the bis-alkylated tertiary amine impurity, which is difficult to remove.[4][6][7] To achieve superior purity, an improved two-step process is employed. This method first involves the reaction of 1-chloromethylnaphthalene with N-methylformamide to create a formamide intermediate.[6][8] This intermediate cannot undergo further alkylation. Subsequent hydrolysis (either acidic or basic) cleanly removes the formyl protecting group to yield the desired secondary amine with high purity.[6][9] This approach represents a more controlled and industrially scalable method.[6][8]
Experimental Protocol: Synthesis of N-methyl-1-naphthalenemethanamine
This protocol is adapted from patent literature describing an impurity-free process.[6][8]
Step 1.1: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide
-
Reagent Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a suspension of a strong base (e.g., sodium hydride) in an appropriate solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).
-
Anion Formation: Cool the suspension to 20°C. Slowly add a solution of N-methylformamide in DMF over 1.5-2.0 hours, maintaining the temperature between 20-25°C. Stir for an additional hour at 25-30°C to ensure complete anion formation.
-
Alkylation: Slowly add a solution of 1-chloromethylnaphthalene in a non-polar solvent like toluene to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 40-45°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture by carefully pouring it into water. Extract the product into toluene (2x volume). Combine the organic layers and distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide, which can be used directly in the next step.[6]
Step 1.2: Base Hydrolysis to N-methyl-1-naphthalenemethanamine
-
Reaction Setup: Suspend the crude formamide intermediate from the previous step in a 20% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture to 60-70°C and maintain for approximately 7 hours, monitoring for the disappearance of the starting material by TLC.
-
Extraction & Purification: Cool the reaction mixture to 25°C and extract with toluene (2x volume).
-
Acid Wash: Extract the combined toluene layers with 3N hydrochloric acid. This step protonates the desired amine, moving it to the aqueous layer and leaving non-basic impurities behind.
-
Liberation of Base: Decolorize the acidic aqueous layer with activated carbon and filter. Basify the filtrate to pH 10.0 with 20% aqueous sodium hydroxide to liberate the free amine.
-
Final Extraction & Isolation: Extract the liberated amine back into toluene. Distill off the toluene to yield the crude product. Purify by high vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.[6][9]
Data Summary: Intermediate A Synthesis
| Parameter | Value/Reagent | Purpose | Reference |
| Starting Materials | 1-Chloromethylnaphthalene, N-Methylformamide | Naphthalene source and protected amine source | [6][8] |
| Base (Step 1.1) | Strong Base (e.g., NaH) | Deprotonates N-methylformamide | [6][8] |
| Base (Step 1.2) | 20% aq. Sodium Hydroxide | Hydrolyzes the formamide intermediate | [6][9] |
| Solvents | DMF, Toluene | Reaction and extraction solvents | [6] |
| Purity Control | Formamide protection, Acid-base extraction | Prevents bis-alkylation, removes impurities | [6] |
| Typical Yield | 85% (after distillation) | --- | [10] |
Part 2: Synthesis of Intermediate B (1-Chloro-6,6-dimethyl-2-hepten-4-yne)
Mechanistic Insights & Rationale
The second key fragment, 1-chloro-6,6-dimethyl-2-hepten-4-yne, provides the allylic system required for the final coupling reaction. This intermediate is typically prepared from 1-hydroxy-6,6-dimethyl-2-heptene-4-yne.[1] The chlorination of this precursor alcohol is a critical step. Using a reagent like boron trichloride allows for a controlled conversion to the allylic chloride.[1] The stereochemistry of the double bond is important, as the final drug is the (E)-isomer.[2] This reaction often produces a mixture of E and Z isomers, with the E-isomer being the major product.[1]
Experimental Protocol: Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne
This protocol is based on a two-step process starting from the corresponding alcohol.[1]
-
Reagent Setup: In an inert-atmosphere reaction vessel, dissolve 1-hydroxy-6,6-dimethyl-2-heptene-4-yne in a dry, non-polar solvent such as n-hexane.
-
Chlorination: Cool the solution significantly (e.g., to -78°C using a dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of boron trichloride (e.g., 1M in hexane) dropwise to the cooled alcohol solution. The use of low temperature is critical to control the reaction's exothermicity and selectivity.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Isolation: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, typically as a mixture of E:Z isomers.[1]
Data Summary: Intermediate B Synthesis
| Parameter | Value/Reagent | Purpose | Reference |
| Starting Material | 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | Alcohol precursor to the allylic chloride | [1] |
| Chlorinating Agent | Boron trichloride (1M in hexane) | Converts the hydroxyl group to a chloride | [1] |
| Solvent | n-Hexane | Reaction solvent | [1] |
| Typical Yield | ~95% | --- | [1] |
| Typical Purity | >90% (E:Z ratio typically ~9:1) | --- | [1] |
Part 3: Final Condensation and Salt Formation to Yield Terbinafine HCl
Mechanistic Insights & Rationale
The final step is a classical N-alkylation reaction where the nucleophilic secondary amine (Intermediate A) attacks the electrophilic allylic carbon of Intermediate B, displacing the chloride leaving group.[1][11] The reaction is performed in the presence of a mild inorganic base, such as sodium carbonate or potassium carbonate, which acts as a proton scavenger to neutralize the HCl generated during the reaction.[1][11][12] The use of a solvent like DMF or even an aqueous system is common.[1][11] Following the formation of the Terbinafine free base, the mixture of (E) and (Z) isomers is treated with hydrochloric acid. The subsequent recrystallization is a critical purification step, as it selectively crystallizes the desired (E)-isomer as the hydrochloride salt, leaving the more soluble (Z)-isomer in the mother liquor.[2][4]
Caption: Nucleophilic substitution to form the Terbinafine base.
Experimental Protocol: Synthesis and Purification of Terbinafine HCl
This protocol synthesizes information from multiple reliable sources.[1][12][13]
-
Reaction Setup: To a suitable reactor, add N-methyl-1-naphthalenemethanamine (Intermediate A), sodium carbonate, and dimethylformamide (DMF).[1]
-
Reagent Addition: Add the 1-chloro-6,6-dimethyl-2-hepten-4-yne (Intermediate B) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for several hours (e.g., 4-6 hours).[11][12] Monitor the reaction by TLC or HPLC until completion.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract the Terbinafine free base into a suitable organic solvent (e.g., ethyl acetate or toluene).[12]
-
Wash: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts.
-
Salt Formation: Cool the organic solution to 0-10°C. Add a 6N aqueous hydrochloric acid solution dropwise to adjust the pH to ~1.[12] The Terbinafine HCl will precipitate.
-
Isolation of Crude Product: Stir the slurry for 1-2 hours in the cold, then collect the solid by filtration. Wash the filter cake and dry under vacuum at ~70°C to obtain crude Terbinafine HCl.[12]
-
Purification (Recrystallization): To the crude Terbinafine HCl, add a suitable solvent (e.g., purified water or an acetone/water mixture) and heat to reflux until all solids dissolve.[12][13] Cool the solution slowly to room temperature, then chill in an ice bath to maximize crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure (E)-Terbinafine hydrochloride.[12]
Data Summary: Final Synthesis
| Parameter | Value/Reagent | Purpose | Reference |
| Reactants | Intermediate A, Intermediate B | The two coupling partners | [1][11] |
| Base | Sodium Carbonate / Potassium Carbonate | Neutralizes generated HCl | [1][12] |
| Solvent | Dimethylformamide (DMF) / Water | Reaction medium | [1][12] |
| Reaction Temp. | 80-100°C | Provides activation energy for the reaction | [11][12] |
| Purification | Recrystallization from water or acetone | Isolates the pure (E)-isomer from the (Z)-isomer | [2][12][13] |
| Typical Yield | 84-93% | --- | [1][12] |
| Final Purity | >99% | --- | [1] |
Conclusion
This application note details a robust and high-purity synthetic pathway to the antifungal agent Terbinafine, centered on the strategic use of the N-methyl-1-naphthalenemethanamine intermediate. By employing a controlled synthesis for this key amine to prevent common impurities and coupling it with the 1-chloro-6,6-dimethyl-2-hepten-4-yne side-chain, this route provides a reliable method for drug development and manufacturing professionals. The causality-driven explanations and detailed protocols serve as a comprehensive guide for researchers aiming to synthesize Terbinafine with high yield and pharmaceutical-grade purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Terbinafine from 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne. Benchchem.com.
- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
- Villa, M., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof. (US7838704B2).
- Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Jchemhealth.com.
- Technical Disclosure Commons. (2024).
- Wikipedia. (n.d.). Terbinafine. En.wikipedia.org.
- Guidechem. (n.d.). What is the Synthesis and Application of 1-Methyl-aminomethyl Naphthalene?. Guidechem.com.
- Reddy, M. P., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
- WIPO Patentscope. (2004). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. Wipo.int.
- ChemicalBook. (n.d.). Terbinafine Hydrochloride synthesis. Chemicalbook.com.
- Quick Company. (n.d.). Process For Preparing Terbinafine. Quickcompany.in.
- ECHEMI. (n.d.). 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula. Echemi.com.
- Justia Patents. (2006). Process for the preparation of terbinafine and salts thereof.
- PubChem - NIH. (n.d.). Terbinafine. Pubchem.ncbi.nlm.nih.gov.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Terbinafine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. echemi.com [echemi.com]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Terbinafine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. Process For Preparing Terbinafine [quickcompany.in]
Application Notes and Protocols for the N-Alkylation of 2-Naphthalenemethanamine
Introduction
N-alkylated 2-naphthalenemethanamine derivatives represent a significant class of compounds in medicinal chemistry and materials science. The presence of the naphthyl moiety provides a rigid, lipophilic scaffold that can be strategically modified at the nitrogen atom to modulate biological activity or material properties. The synthesis of these secondary and tertiary amines is a critical step in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: reductive amination and direct alkylation. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful synthesis and purification.
Chemical Principles and Strategic Considerations
The N-alkylation of a primary amine, such as this compound, involves the formation of a new carbon-nitrogen bond. The choice of synthetic strategy is paramount and depends on the desired product, the nature of the alkylating agent, and the desired level of selectivity.
Reductive Amination: This is a highly versatile and controlled method for producing secondary amines.[1][2] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone). This imine is then reduced in situ to the corresponding secondary amine.[1][3][4] A key advantage of this method is the reduced risk of over-alkylation, which can be a significant side reaction in direct alkylation methods.[5][6]
Direct Alkylation: This classical approach involves the reaction of the amine with an alkyl halide.[6][7] The amine acts as a nucleophile, displacing the halide in an SN2 reaction.[7] While straightforward, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the product secondary amine is often more nucleophilic than the starting primary amine.[5][7] Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.[1]
Method 1: Reductive Amination
Reductive amination is the preferred method for the controlled synthesis of mono-N-alkylated this compound derivatives due to its high selectivity and broad substrate scope.[1][8] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for the reduction of the iminium ion over the carbonyl starting material, and does not require acidic conditions that might be incompatible with other functional groups.[8][9][10]
Reaction Mechanism
The reaction proceeds through two main steps:
-
Imine Formation: this compound reacts with an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).
-
Reduction: A hydride reagent, typically sodium triacetoxyborohydride, selectively reduces the imine to the secondary amine.[9][11]
Visualizing the Workflow: Reductive Amination
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. sciencemadness.org [sciencemadness.org]
use of 2-Naphthalenemethanamine in the synthesis of antimicrobial agents.
An Application Guide to the Synthesis and Evaluation of Antimicrobial Agents Derived from 2-Naphthalenemethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. The naphthalene moiety is a well-established pharmacophore present in several approved drugs and numerous bioactive compounds, valued for its lipophilic nature which can facilitate passage through microbial membranes.[1][2] This guide provides a detailed framework for the synthesis and antimicrobial evaluation of novel compounds derived from this compound, a versatile and readily accessible building block. We present detailed, field-proven protocols for the synthesis of Schiff bases and their subsequent conversion into bioactive heterocyclic systems, namely 4-thiazolidinones and azetidin-2-ones. Furthermore, a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) is provided to enable the systematic evaluation of these novel derivatives against a panel of pathogenic bacteria and fungi. This document is intended to serve as a practical resource for researchers engaged in the discovery of next-generation antimicrobial agents.
Introduction: The Naphthalene Scaffold in Antimicrobial Drug Discovery
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational structure for a multitude of pharmacologically significant agents.[1] Its inherent structural rigidity and lipophilicity make it an attractive scaffold in medicinal chemistry, capable of engaging in various interactions with biological targets.[1] This is evidenced by the number of clinically successful drugs containing the naphthalene nucleus, such as nafcillin (antibacterial) and terbinafine (antifungal), which underscores the therapeutic potential of this chemical framework.[2]
The development of new antimicrobial agents is a critical global health priority due to the rapid emergence of multidrug-resistant (MDR) pathogens.[3] Naphthalene derivatives have consistently demonstrated a broad spectrum of activity against bacteria, fungi, and other microbes.[1][4] The functionalization of the naphthalene core allows for the fine-tuning of its biological activity, offering a robust platform for structure-activity relationship (SAR) studies.[2]
This compound provides an ideal starting point for synthetic exploration. Its primary amine functionality serves as a versatile handle for introducing a wide array of chemical diversity through reactions such as Schiff base formation, acylation, and reductive amination. The methylene spacer between the naphthalene ring and the amine group provides conformational flexibility, which can be advantageous for optimizing interactions with microbial targets. This guide focuses on leveraging this reactivity to synthesize heterocyclic derivatives, as heterocycles like thiazolidinones and azetidinones are themselves known to possess significant antimicrobial properties.[5]
Synthetic Pathways and Protocols
The following section details the synthetic protocols for deriving antimicrobial candidates from this compound. The general workflow involves an initial condensation with an aromatic aldehyde to form a Schiff base, which then serves as a key intermediate for the synthesis of various heterocyclic compounds.
Caption: Synthetic workflow for deriving heterocyclic antimicrobial agents from this compound.
Protocol 1: Synthesis of Schiff Base Intermediates (N-((Aryl)methylene)naphthalen-2-ylmethanamine)
Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde. This reaction is a cornerstone for creating a diverse library of compounds, as a wide variety of substituted aromatic aldehydes can be employed. These intermediates are often biologically active themselves and are crucial for the subsequent synthesis of heterocyclic rings.[5]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.57 g, 0.01 mol) in absolute ethanol (25 mL).
-
To this solution, add the selected substituted aromatic aldehyde (0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid product using a Büchner funnel, wash it thoroughly with cold ethanol, and dry it in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Causality and Insights: The use of a catalytic amount of acid is crucial to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is reversible, and refluxing helps to drive off the water formed, pushing the equilibrium towards the product.
Protocol 2: Synthesis of 2-Aryl-3-(naphthalen-2-ylmethyl)thiazolidin-4-one Derivatives
4-Thiazolidinones are synthesized by the cycloaddition reaction of a Schiff base with thioglycolic acid. The thiazolidinone ring is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial effects.[5]
Materials:
-
Synthesized Schiff Base (from Protocol 1)
-
Thioglycolic Acid
-
Anhydrous Zinc Chloride (ZnCl₂) (catalyst)
-
1,4-Dioxane (solvent)
-
Sodium Bicarbonate solution (10%)
Procedure:
-
In a round-bottom flask, add the Schiff base (0.01 mol) and a catalytic amount of anhydrous ZnCl₂ to 1,4-dioxane (30 mL).
-
Add thioglycolic acid (0.92 g, 0.01 mol) to the mixture.
-
Reflux the reaction mixture for 10-12 hours with constant stirring.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a 10% sodium bicarbonate solution. The solid product will precipitate out.
-
Filter the precipitate, wash it with water, and dry it thoroughly.
-
Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol-dioxane mixture.[5]
Causality and Insights: The reaction proceeds via nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration. Anhydrous conditions are preferred to prevent hydrolysis of the reactants and intermediates.
Protocol 3: Synthesis of 1-(Naphthalen-2-ylmethyl)-3-chloro-4-arylazetidin-2-one Derivatives
Azetidin-2-ones, commonly known as β-lactams, are a famous class of antibacterial agents (e.g., penicillins). This synthesis involves the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base (Staudinger synthesis).
Materials:
-
Synthesized Schiff Base (from Protocol 1)
-
Chloroacetyl Chloride
-
Triethylamine (TEA)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Dissolve the Schiff base (0.01 mol) in anhydrous 1,4-dioxane (30 mL) in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Add triethylamine (1.01 g, 0.01 mol) to the solution. TEA acts as a base to neutralize the HCl formed during the reaction.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.13 g, 0.01 mol) dropwise to the cooled, stirring mixture over 15-20 minutes.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 8-10 hours.
-
A precipitate of triethylamine hydrochloride will form. Filter off this salt.
-
Pour the filtrate into crushed ice to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure azetidin-2-one derivative.[5]
Causality and Insights: Triethylamine is essential for deprotonating the chloroacetyl chloride to form a ketene intermediate in situ. This highly reactive ketene then undergoes a concerted [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring. The reaction is performed at low temperatures to control the reactivity of the ketene and minimize side reactions.
Protocol for Antimicrobial Susceptibility Testing
To evaluate the efficacy of the newly synthesized compounds, a standardized antimicrobial susceptibility test is required. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 4: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized this compound derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer and incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1024 µg/mL) in DMSO.
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 1024 µg/mL down to 2 µg/mL). Well 11 will serve as the positive control (inoculum, no compound) and well 12 as the negative control (broth only).
-
Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
Data Interpretation and Structure-Activity Relationships (SAR)
While specific antimicrobial data for this compound derivatives must be generated experimentally, data from closely related 2-naphthylamine and 2-naphthol analogs provide valuable insights into expected trends.[3][5]
Table 1: Representative Antimicrobial Activity of Naphthalene Analogs (MIC in µg/mL)
| Compound Type | Derivative/Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|---|
| Aminoalkyl-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | 100 | >400 | 400 | [3] |
| Aminoalkyl-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | >400 | >400 | 400 | [3] |
| Schiff Base | 2-hydroxy-4-(naphthalen-3-ylimino methyl) phenol | 18 mm (ZOI) | 20 mm (ZOI) | 20 mm (ZOI) | [5] |
| Azetidin-2-one | 4-(4-chlorophenyl)-1-(naphthalen-6-yl) | 20 mm (ZOI) | 22 mm (ZOI) | - | [5] |
| 4-Thiazolidinone | 2-(4-chlorophenyl)-3-(naphthalen-6-yl) | 16 mm (ZOI) | 18 mm (ZOI) | - | [5] |
(Note: ZOI = Zone of Inhibition in mm from agar diffusion assays, a qualitative measure of activity. Lower MIC values indicate higher potency.)
Key SAR Insights from Analogous Series:
-
Influence of Aromatic Substituents: In studies on Schiff bases and their heterocyclic derivatives, the nature and position of substituents on the aromatic aldehyde ring significantly impact antimicrobial activity. Electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) often enhance activity, potentially by altering the electronic properties and lipophilicity of the entire molecule.[5]
-
Role of the Heterocyclic Ring: The conversion of Schiff bases into azetidin-2-one or 4-thiazolidinone rings generally leads to compounds with potent, and sometimes broader-spectrum, antimicrobial activity.[5] This suggests that these heterocyclic moieties are key pharmacophoric features.
-
Lipophilicity: The naphthalene core provides a high degree of lipophilicity, which is generally beneficial for membrane penetration.[1] Modifications that balance this lipophilicity with some aqueous solubility are often key to achieving optimal bioavailability and target engagement. The choice of amine on an aminoalkyl-naphthol, for instance, can modulate this property and significantly affect potency.[3]
By synthesizing a library of derivatives using the protocols outlined above and systematically testing their antimicrobial activity, researchers can establish a clear SAR for this novel class of compounds, guiding the rational design of more potent analogues.
References
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (2017). Journal of Exploratory Research in Pharmacology. Available at: [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports. Available at: [Link]
-
Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. (2013). Iraqi Journal of Science. Available at: [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). ResearchGate. Available at: [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2009). International Journal of PharmTech Research. Available at: [Link]
-
In vitro antimicrobial studies of naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene complexes. (2016). Arabian Journal of Chemistry. Available at: [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). Pharmaceutics. Available at: [Link]
-
Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. (2024). Iraqi Journal of Science. Available at: [Link]
-
Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. (2022). Molecules. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
Application of 2-Naphthalenemethanamine Derivatives in Medicinal Chemistry: A Guide to Synthesis and Biological Evaluation
The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Among the myriad of naphthalene-containing compounds, 2-naphthalenemethanamine derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. These compounds have been extensively explored for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][3]
This technical guide provides an in-depth exploration of the synthesis and biological evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical protocols necessary to advance research in this exciting area. We will delve into the synthetic methodologies for creating these derivatives and provide detailed, step-by-step protocols for assessing their therapeutic potential.
I. Synthesis of this compound Derivatives: A Protocol for Reductive Amination
A common and efficient method for the synthesis of N-substituted this compound derivatives is through reductive amination. This one-pot reaction involves the formation of an imine from 2-naphthaldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.
Protocol: Synthesis of N-Benzyl-1-(naphthalen-2-yl)methanamine
This protocol details the synthesis of a representative this compound derivative, N-benzyl-1-(naphthalen-2-yl)methanamine, via reductive amination.
Materials and Reagents:
-
2-Naphthaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-naphthaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-1-(naphthalen-2-yl)methanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
1,2-Dichloroethane (DCE) is a common solvent for this reaction as it is compatible with the reagents and reaction conditions.
-
The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.
-
Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target amine.
II. Biological Evaluation of this compound Derivatives
The diverse biological activities of this compound derivatives necessitate a range of assays to fully characterize their therapeutic potential. This section provides detailed protocols for evaluating their anticancer, antimicrobial, and neuroprotective properties.
A. Anticancer Activity: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[4]
Principle: Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.
Protocol:
-
Cell Seeding: Plate adherent cancer cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium components. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and then air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Self-Validation: The inclusion of both positive and negative controls in each assay plate is crucial for validating the results. The positive control ensures the assay is responsive to cytotoxic agents, while the negative control provides the baseline for 100% cell viability.
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized number of bacteria are added. The MIC is determined by observing the lowest concentration of the compound that prevents visible bacterial growth.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Self-Validation: The positive control should show clear bacterial growth (turbidity), while the negative control should remain clear. This confirms the viability of the bacteria and the sterility of the medium.
C. Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[6] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[6]
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well (except for the blank) and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the ATCh substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Self-Validation: A well with the enzyme but no inhibitor serves as the 100% activity control. A known AChE inhibitor should be used as a positive control to validate the assay's performance.
Acetylcholinesterase Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
III. Mechanism of Action: Apoptosis Induction
Many anticancer agents, including certain naphthalene derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of caspases, which are cysteine proteases that execute the cell death program. There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8]
Apoptotic Signaling Pathways
Caption: The extrinsic and intrinsic pathways of apoptosis, converging on the activation of executioner caspases.
IV. Data Presentation
The quantitative data obtained from the biological assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM)[9] |
| MMZ-140C | BxPC-3 | 30.15 |
| MMZ-45B | HT-29 | 31.78 |
| MMZ-45AA | BxPC-3 | 13.26 |
| MMZ-140C | HT-29 | 11.55 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL)[1][4] |
| Compound 3 | S. aureus MDR | 100 |
| Compound 3 | P. aeruginosa MDR1 | 10 |
| Compound 5c | E. coli | 3.25 - 12.5 |
| Compound 5k | P. aeruginosa | 3.25 - 12.5 |
V. Conclusion
This compound derivatives represent a rich source of bioactive compounds with significant potential in medicinal chemistry. This guide has provided a framework for their synthesis and a comprehensive set of protocols for their biological evaluation. By employing these methodologies, researchers can effectively explore the therapeutic promise of this versatile chemical scaffold and contribute to the development of novel drugs for a range of diseases. The detailed protocols and the underlying scientific principles are intended to empower researchers to conduct robust and reproducible studies, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
VI. References
-
Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 26(4), 737–744. [Link]
-
Zarghi, A., Tahghighi, A., Dastmalchi, S., Kobarfard, F., & Foroumadi, A. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (n.d.). Schematic representation of the apoptotic signaling pathways. ResearchGate. [Link]
-
Zahra, S., Siddiqui, A., Rehman, M., Athar, A., Abbasi, N., Abbas, K., Mohammed, M., Ashraf, S., & Ejaz, A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 26(4), 737-44. [Link]
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses. [Link]
-
Hossain, M. S., Islam, M. S., Dripta, S. M., Anik, M. I., & Hasan, C. M. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-13. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. ResearchGate. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., & El-Tahir, K. E.-H. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2397653. [Link]
-
Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Organic Syntheses. (n.d.). n-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses. [Link]
-
Neliti. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Bari, M. A. A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Journal of Taibah University Medical Sciences, 16(4), 546-556. [Link]
-
Organic Syntheses. (n.d.). 2-METHYLBENZYLDIMETHYLAMINE. Organic Syntheses. [Link]
-
Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2025). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega, 10(40), 4448-4460. [Link]
-
Organic Syntheses. (n.d.). (R,R)- AND (S,S)-N,N'-DIMETHYL-1,2-DIPHENYLETHYLENE-1,2-DIAMINE. Organic Syntheses. [Link]
-
Lee, H. J., Choi, J. W., Kim, H. S., Park, J. H., & Cho, S. W. (2017). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Cellular and Molecular Neurobiology, 37(2), 335–347. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. [Link]
-
Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 26(4), 737–744. [Link]
-
Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journals Online. [Link]
-
Huang, L. J., Shen, A. Y., & Chen, C. C. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug development research, 60(4), 261-269. [Link]
-
Semantic Scholar. (n.d.). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
Application Note: Analytical Methods for the Quantification of 2-Naphthalenemethanamine in Solution
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Naphthalenemethanamine in solution. Recognizing the importance of this compound as a synthetic intermediate and building block, this note details robust analytical methodologies tailored for researchers, scientists, and professionals in drug development and quality control. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument setup, and data analysis. The causality behind experimental choices is explained, and all protocols are framed within a validation-centric approach to ensure data integrity, accuracy, and reliability, consistent with major regulatory guidelines.
Introduction
This compound, a primary amine featuring a naphthalene core, is a valuable intermediate in organic synthesis. Its accurate quantification is critical for process monitoring, quality assurance of starting materials, and impurity profiling in final products. The chemical properties of amines, such as their basicity and potential for adsorption, can present analytical challenges.[1] This guide provides a comparative overview of suitable analytical techniques and offers detailed, field-proven protocols to overcome these challenges.
The two primary chromatographic techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2] The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Chemical Structure:
-
IUPAC Name: naphthalen-2-ylmethanamine[3]
-
Molecular Formula: C₁₁H₁₁N[3]
-
Molecular Weight: 157.21 g/mol [3]
Comparison of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. Both HPLC-UV and GC-MS offer robust solutions for the quantification of this compound, each with distinct advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on the volatility of analytes partitioning between a gaseous mobile phase and a stationary phase.[1] |
| Analyte Suitability | Ideal for non-volatile or thermally labile compounds. Well-suited for this compound without derivatization. | Best for volatile and semi-volatile compounds.[4] Derivatization is often required for primary amines to improve peak shape and thermal stability.[1][5] |
| Typical Stationary Phase | C18 Reverse-Phase[6] | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)[5] |
| Detector | UV-Vis / Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass fragmentation pattern.[4] |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range[7] | pg/mL to ng/mL range (analyte dependent)[5][7] |
| Sample Preparation | Simple dissolution and filtration.[6] | May require extraction and mandatory derivatization for robust results.[5] |
Recommended Analytical Protocols
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is robust, requires minimal sample preparation, and is ideal for routine analysis in quality control settings. The naphthalene moiety of the analyte provides strong UV absorbance, enabling sensitive detection.
3.1.1. Principle Reverse-phase chromatography separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, will partition between the nonpolar C18 stationary phase and a polar mobile phase. The inclusion of a buffer or acid in the mobile phase is crucial to protonate the amine group, ensuring a consistent charge state and preventing peak tailing, which is a common issue with amine analysis.
3.1.2. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters[2]
3.1.3. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak symmetry. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2][6]
-
HPLC System Setup and Analysis:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in order of increasing concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and UV-Vis/DAD detector |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 30°C[2][6] |
| Detection Wavelength | ~225 nm (or wavelength of maximum absorbance determined by DAD scan)[6] |
| Injection Volume | 10 µL |
3.1.5. Data Analysis
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol 2: Quantification by GC-MS with Derivatization
This method offers superior selectivity and sensitivity, making it suitable for complex matrices or trace-level analysis. A derivatization step is included to convert the primary amine into a less polar, more volatile derivative, which is crucial for good chromatographic performance.[5]
3.2.1. Principle Primary amines like this compound often exhibit poor peak shape and can adsorb to active sites in the GC inlet and column. Derivatization, such as acetylation with acetic anhydride, converts the polar -NH₂ group into a nonpolar acetamide. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks and improved reproducibility.[5] The mass spectrometer fragments the derivatized analyte in a reproducible pattern, allowing for highly specific identification and quantification using selected ion monitoring (SIM).
3.2.2. Materials and Reagents
-
This compound reference standard
-
Acetic Anhydride[5]
-
Pyridine or Sodium Hydroxide solution (as catalyst/base)[5]
-
Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
3.2.3. Step-by-Step Protocol
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, but use Hexane or another suitable organic solvent.
-
Working Standard Solutions: Prepare serial dilutions in the same solvent to cover the desired concentration range (e.g., 0.05 to 5 µg/mL).
-
Derivatization Reaction (for both standards and samples): a. Pipette 1 mL of the standard or sample solution into a glass test tube. b. Add 100 µL of pyridine (or 1 mL of 0.5 M NaOH) and 50 µL of acetic anhydride.[5] c. Vortex the tube immediately for 10-30 seconds.[5] d. Allow the reaction to proceed at room temperature for 10-20 minutes.
-
Extraction: a. Add 2 mL of Hexane (if the reaction was in an aqueous base) and vortex for 1 minute to extract the derivatized analyte. b. Centrifuge to separate the layers.[5] c. Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC vial for analysis.
-
GC-MS System Setup and Analysis:
-
Set up the GC-MS system according to the parameters in the table below.
-
Inject a solvent blank to confirm system cleanliness.
-
Analyze the derivatized standards and samples.
-
3.2.4. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Standard GC with an autosampler coupled to a Mass Spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Inlet Temperature | 250°C[5] |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)[5] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |
3.2.5. Data Analysis
-
Identify the peak for acetylated this compound based on its retention time and mass spectrum. Key ions would include the molecular ion (M⁺) and characteristic fragment ions.
-
For quantification, construct a calibration curve using a specific, abundant, and interference-free ion from the mass spectrum.
-
Calculate the concentration in the sample using the linear regression from the calibration curve.
Caption: Workflow for GC-MS quantification including the derivatization step.
Analytical Method Validation
To ensure that the chosen method is fit for its intended purpose, a formal validation should be conducted according to established guidelines (e.g., ICH, FDA).[1] Key validation parameters must be assessed.
4.1. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (R²) should typically be >0.99.[7]
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and expressed as percent recovery.[8]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.
-
Precision is expressed as the relative standard deviation (%RSD), which should typically be <2%.[8]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
4.2. Expected Performance The following table summarizes typical performance characteristics achievable for the analysis of aromatic amines using the described techniques, providing a baseline for method validation.
| Parameter | HPLC-UV/DAD | GC-MS |
| Linearity (R²) | >0.999[2] | >0.999[5] |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110%[5] |
| Precision (%RSD) | < 5%[7] | < 5% (Intra-day)[5] |
| LOD | Analyte dependent, µg/mL range[7] | 0.30 µg/L[5] |
| LOQ | 0.1 - 1.0 ng/mL[7] | 1.00 µg/L[5] |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound in solution. The RP-HPLC-UV method is recommended for routine quality control due to its simplicity, speed, and minimal sample preparation requirements. For applications requiring higher sensitivity and selectivity, or for analysis in complex matrices, the GC-MS method with prior derivatization is the superior choice. Regardless of the chosen technology, rigorous method validation is essential to generate reliable and defensible scientific data.[1]
References
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. Available from: [Link]
-
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available from: [Link]
-
2-Naphthalenamine. NIST WebBook. Available from: [Link]
-
Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. NIH. Available from: [Link]
-
1-(2-Naphthyl)methanamine. PubChem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Naphthalenemethanamine
Welcome to the Technical Support Center for the Purification of 2-Naphthalenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of crude this compound (also known as 2-(aminomethyl)naphthalene). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle challenges in your own laboratory.
Understanding Your Crude Product: Common Synthetic Routes and Potential Impurities
The purity of your final product is fundamentally linked to the impurities present in your crude material. This compound is commonly synthesized via two main routes, each with a characteristic impurity profile.
Route 1: Reductive Amination of 2-Naphthaldehyde
This one-pot reaction involves the condensation of 2-naphthaldehyde with an ammonia source to form an imine, which is subsequently reduced to the desired primary amine.[1]
Potential Impurities:
-
Unreacted 2-Naphthaldehyde: A common impurity if the reaction does not go to completion.
-
2-Naphthalenemethanol: Can form if the reducing agent directly reduces the starting aldehyde.
-
N,N-bis(naphthalen-2-ylmethyl)amine (Dimer): A secondary amine formed by the reaction of the product with the intermediate imine.
-
Unreacted Reducing Agent and Byproducts: Dependent on the reducing agent used (e.g., borohydrides).
Route 2: Nucleophilic Substitution of 2-(Bromomethyl)naphthalene
This route often involves the use of a protected amine equivalent, such as in the Gabriel Synthesis, followed by deprotection.[2]
Potential Impurities:
-
Unreacted 2-(Bromomethyl)naphthalene: A common impurity if the substitution reaction is incomplete.
-
Phthalimide Byproducts (from Gabriel Synthesis): Such as phthalhydrazide, which can be challenging to remove.[3]
-
Over-alkylation Products: If a direct amination with ammonia is attempted, formation of secondary and tertiary amines is possible.
-
Solvent and Reagent Residues: Dependent on the specific reaction conditions.
Purification Strategy Workflow
The choice of purification strategy depends on the nature and quantity of the impurities. The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Acid-Base Extraction
Q1: Why is acid-base extraction a good first step for purifying this compound?
A1: this compound is a basic compound due to its primary amine functionality. This allows for its selective extraction into an acidic aqueous solution, leaving non-basic organic impurities behind in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. This is a highly effective method for removing non-polar impurities and some starting materials like 2-naphthaldehyde.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product. | Incomplete protonation of the amine. | Use a sufficiently strong acid (e.g., 1M HCl) and ensure thorough mixing. |
| Incomplete extraction from the aqueous layer after basification. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | |
| Product oils out instead of precipitating upon basification. | The concentration of the amine in the aqueous layer is too high. | Dilute the aqueous layer with water before basification. |
| The free base is a low-melting solid or an oil at the working temperature. | Extract the basified aqueous layer with an organic solvent instead of relying on precipitation. | |
| Emulsion formation during extraction. | High concentration of impurities or vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of vigorous shaking. |
Recrystallization
Q2: What is a good solvent system for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amines, alcohols like ethanol, methanol, or isopropanol are often good starting points.[4] A two-solvent system, such as ethanol/water or acetone/hexane, can also be effective.[5]
Experimental Protocol: Single-Solvent Recrystallization with Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound (m.p. ~59.5°C). The solution is too concentrated. | Use a lower boiling point solvent or a two-solvent system. Add a small amount of additional hot solvent. |
| No crystal formation upon cooling. | Too much solvent was used. The solution is supersaturated. | Gently boil off some solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low purity after recrystallization. | Impurities have similar solubility to the product. The cooling was too rapid, trapping impurities. | Try a different solvent system. Allow the solution to cool more slowly. |
Vacuum Distillation
Q3: When should I consider vacuum distillation for purifying this compound?
A3: Vacuum distillation is an excellent method for purifying thermally stable liquids or low-melting solids with high boiling points.[6] Given that this compound has an estimated atmospheric boiling point of around 272°C, vacuum distillation is necessary to prevent thermal decomposition.[7] This technique is particularly effective for separating the product from non-volatile impurities.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or unstable boiling. | Lack of boiling chips or inadequate stirring. The vacuum is too high for the temperature. | Use fresh boiling chips or a magnetic stirrer. Gradually decrease the pressure or increase the temperature. |
| Product solidifies in the condenser. | The condenser water is too cold. | Use warmer condenser water or wrap the condenser with a heating tape set to a low temperature. |
| Poor separation of components. | Inefficient distillation column. The distillation rate is too fast. | Use a fractionating column (e.g., Vigreux). Reduce the heating rate to ensure slow and steady distillation. |
Column Chromatography
Q4: How can I effectively purify this compound using column chromatography?
A4: Flash column chromatography is a powerful technique for separating complex mixtures. For amines, it is often necessary to add a small amount of a basic modifier to the eluent to prevent streaking on the acidic silica gel.[8]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.[9]
-
Column Packing: Pack a column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). Add ~1% triethylamine to the eluent to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaking on TLC and column. | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (~1%) to the eluent system. |
| Poor separation of spots. | The chosen eluent is too polar or not polar enough. | Adjust the polarity of the eluent based on TLC analysis. A less polar eluent will decrease Rf values, while a more polar eluent will increase them. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). |
Purity Assessment
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the compound and any volatile impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[11]
-
Melting Point: A sharp melting point close to the literature value (59.5°C) is a good indicator of purity.
References
-
PubChem. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2022). How to purify Benzylamine?. Retrieved from [Link]
-
Taylor & Francis. (2019). Vacuum distillation – Knowledge and References. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-NAPHTHALDEHYDE. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
- Qiu, J., Yin, J., & Yang, J. (2014). Study on purification technology of benzylamine from fermentation broth. Speciality Petrochemicals, 42(2), 52-56.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Convenient and clean synthesis of imines from primary benzylamines. RSC Publishing. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Chemistry—A European Journal. (2021). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
- Google Patents. (n.d.). CN101659594A - method for producing industrial naphthalene.
-
PubMed Central (PMC). (n.d.). Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. Retrieved from [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2013). Aminomethylation of naphthalen-2-ol and naphthalene-2,7-diol. Retrieved from [Link]
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity in 2-Naphthalenemethanamine synthesis
Welcome to the technical support center for the synthesis of 2-Naphthalenemethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its synthesis, most commonly achieved through the reductive amination of 2-naphthaldehyde, can present challenges. This guide offers practical, experience-based solutions to common issues encountered during this process.
Troubleshooting Guide
This section addresses specific problems you might face during the synthesis and purification of this compound.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes?
A1: Low yields in the reductive amination of 2-naphthaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the 2-naphthaldehyde is pure. Impurities in the starting material can interfere with the reaction.[3] Also, verify the activity of your reducing agent. Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture.
-
Reaction Conditions: Reductive amination is sensitive to pH. The initial imine formation is favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, the hydride reduction step requires a more neutral or slightly basic environment for the reducing agent to be effective. A one-pot reaction requires careful pH management.
-
Ammonia Source: The concentration of ammonia is critical. Using aqueous ammonia can introduce excess water, which can hydrolyze the imine intermediate back to the aldehyde. Using a solution of ammonia in an alcohol (like methanol) or bubbling ammonia gas through the reaction mixture are often more effective.
-
Inefficient Reduction: If the imine is formed but not efficiently reduced, you may isolate the imine or its hydrolysis product (the starting aldehyde). Consider using a different reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for imines over carbonyls and can be used in a one-pot reaction under mildly acidic conditions.[4]
Q2: I am attempting a Leuckart reaction with 2-naphthaldehyde, but the yield is poor. How can I optimize this?
A2: The Leuckart reaction, which uses formic acid or its derivatives like ammonium formate or formamide as both the reducing agent and nitrogen source, requires high temperatures (typically 120-165°C).[5][6] Poor yields can often be attributed to:
-
Temperature Control: The reaction temperature is crucial. If it's too low, the reaction will be slow or incomplete. If it's too high, you risk decomposition of the starting material or product.
-
Reagent Ratios: An excess of the formylating/reducing agent is typically required. Experiment with the molar ratio of ammonium formate or formamide to 2-naphthaldehyde.
-
Hydrolysis Step: The initial product of the Leuckart reaction is the N-formyl derivative of the amine, which must be hydrolyzed (usually with acid or base) to yield the final primary amine.[7] Incomplete hydrolysis will result in a low yield of this compound.
Product Purity Issues
Q3: My final product is contaminated with a significant amount of a secondary amine impurity. How can I prevent this?
A3: The formation of the secondary amine, bis(naphthalen-2-ylmethyl)amine, is a common side reaction in reductive amination.[8] It occurs when the newly formed primary amine reacts with another molecule of 2-naphthaldehyde to form a new imine, which is then reduced. To minimize this:
-
Excess Ammonia: Use a large excess of ammonia. This will increase the probability of the aldehyde reacting with ammonia rather than the primary amine product.
-
Slow Addition of Aldehyde: Add the 2-naphthaldehyde solution slowly to the reaction mixture containing the ammonia source. This keeps the concentration of the aldehyde low at any given time, disfavoring the formation of the secondary amine.
-
Catalyst Choice: Certain heterogeneous catalysts, when used with hydrogen gas as the reductant, can offer higher selectivity for the primary amine.[8][9]
Q4: After purification, I still have unreacted 2-naphthaldehyde in my product. How can I remove it?
A4: Residual 2-naphthaldehyde can be challenging to remove due to its similar polarity to the product. Here are some strategies:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with an acidic solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the aldehyde will remain in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with 1M NaOH) to regenerate the free amine, which can then be extracted with fresh organic solvent.
-
Recrystallization: If the concentration of the aldehyde is low, recrystallization can be effective. A two-solvent system, such as ethanol and water, can be particularly useful.[10][11]
Frequently Asked Questions (FAQs)
Q5: What is the most common and efficient laboratory-scale method for synthesizing this compound?
A5: The most prevalent and generally efficient method for laboratory-scale synthesis is the reductive amination of 2-naphthaldehyde .[12][13] This method involves the reaction of 2-naphthaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. This can be performed as a one-pot reaction or in a stepwise manner.
Q6: What are the advantages of using catalytic hydrogenation for this synthesis?
A6: Catalytic hydrogenation offers several advantages, particularly for larger-scale synthesis:
-
Atom Economy: It is a "greener" method as it uses hydrogen gas as the reductant, with water being the only byproduct.
-
Selectivity: With the right choice of catalyst (e.g., nickel, platinum, or palladium-based catalysts), high selectivity for the primary amine can be achieved.[8][9]
-
Milder Conditions: Some modern catalytic systems can operate under relatively mild conditions of temperature and pressure.[14][15]
Q7: How can I effectively monitor the progress of the reaction?
A7: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-naphthaldehyde), the intermediate imine (if stable enough to be observed), and the final product (this compound). The disappearance of the starting aldehyde spot and the appearance of the product spot indicate the reaction's progress. Staining with an appropriate agent, such as ninhydrin, can help visualize the amine product.
Q8: What is the best method for purifying the final product?
A8: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Acid-Base Extraction: As mentioned earlier, this is a very effective method for removing non-basic impurities like unreacted aldehyde.
-
Column Chromatography: For small-scale reactions or when high purity is required, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: For solid products, recrystallization is an excellent final purification step.[10] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[16][17]
Experimental Protocols
Protocol 1: Reductive Amination of 2-Naphthaldehyde using Sodium Borohydride
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 2-Naphthaldehyde | 156.18 | 5.0 g | 1.0 |
| Methanolic Ammonia (7N) | - | 50 mL | ~11 |
| Sodium Borohydride | 37.83 | 1.5 g | 1.2 |
| Methanol | 32.04 | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| 1M Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 2-naphthaldehyde in 50 mL of methanol.
-
Add 50 mL of 7N methanolic ammonia to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1.5 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Catalytic hydrogenation of various amides to amines by using Re/TiO2.
- General and selective synthesis of primary amines using Ni-based homogeneous catalysts. (2020). Royal Society of Chemistry.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.
- BenchChem. (2025). A Beginner's Guide to the Synthesis of 2-Naphthalenemethanol.
- Biosynth. (n.d.). This compound.
- Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. (2017).
- BenchChem. (2025).
- The Leuckart Reaction. (n.d.). Organic Reactions.
- Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2018).
- Leuckart reaction. (n.d.). Wikipedia.
- β-NAPHTHALDEHYDE. (n.d.). Organic Syntheses.
- Preparation of Aliphatic Amines by the Leuckart Reaction. (2008). International Conference on Computer and Electrical Engineering.
- Leuckart reaction. (2020). Sciencemadness Wiki.
- 1-(2-NAPHTHYL)METHANAMINE. (n.d.). ChemicalBook.
- STUDIES ON THE LEUCKART REACTION. (n.d.). Semantic Scholar.
- Synthesis of Amines. (2022). Chemistry LibreTexts.
- Reductive amin
- Two-Solvent Recrystalliz
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters.
- Rowan College at Burlington County CHE 241 Lab 2: Recrystalliz
- 1-(2-NAPHTHYL)METHANAMINE CAS#: 2018-90-8. (n.d.). ChemicalBook.
- Method for preparing 2-naphthylamine. (n.d.).
- Method for preparing 2-naphthylamine. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- How to Synthesize and Detect 2-Naphthylamine? - FAQ. (n.d.). Guidechem.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
- 1-(2-Naphthyl)methanamine. (n.d.). PubChem.
- Short Communic
- Recrystallization of an Impure Sample of Naphthalene Objectives. (n.d.). University of San Diego.
Sources
- 1. 1-(2-NAPHTHYL)METHANAMINE | 2018-90-8 [amp.chemicalbook.com]
- 2. 1-(2-NAPHTHYL)METHANAMINE CAS#: 2018-90-8 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
- 9. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01084G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry-solutions.com [chemistry-solutions.com]
- 17. home.sandiego.edu [home.sandiego.edu]
long-term stability and storage conditions for 2-Naphthalenemethanamine
This guide provides in-depth technical support for the long-term storage, handling, and stability assessment of 2-Naphthalenemethanamine (CAS No: 2018-90-8). Designed for researchers and drug development professionals, this document synthesizes manufacturer data and established chemical principles to ensure the integrity of your experiments.
Quick Reference: Storage & Properties
For immediate reference, the key physical properties and recommended storage conditions for this compound are summarized below. Adherence to these conditions is critical for maximizing the compound's shelf-life and ensuring experimental reproducibility.
| Parameter | Recommended Condition/Value | Rationale & Citation |
| Appearance | White to Light yellow powder or crystals. | Conforms to typical product specifications.[1] |
| Storage Temperature | 2°C – 8°C. | Cold storage minimizes degradation kinetics.[2][3][4] |
| Storage Atmosphere | Under an inert gas (Nitrogen or Argon). | The compound is air-sensitive; inerting prevents oxidation.[1][3][5] |
| Light Conditions | Store in a dark place. | While not explicitly stated, aromatic amines can be light-sensitive. A cool, dark place is recommended.[1] |
| Container | Tightly sealed, suitable for corrosives. | Prevents exposure to air and moisture. The compound is corrosive/irritating.[2][5] |
| Incompatible Materials | Strong oxidizing agents. | Risk of vigorous reaction and degradation.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
Answer: The optimal strategy for long-term storage involves controlling temperature, atmosphere, and light exposure. The compound should be stored at 2°C to 8°C in a refrigerator.[2][4] It is classified as air-sensitive , and therefore the container should be flushed with and sealed under an inert gas like nitrogen or argon.[1][3][5] Keeping the container tightly closed in a dry, well-ventilated, and dark area will further preserve its stability.[1][5]
-
Causality: Primary amines, particularly those with an aromatic ring structure like this compound, are susceptible to oxidation from atmospheric oxygen. This process can lead to the formation of colored impurities and degradation products. Cold temperatures slow down this and other potential degradation pathways, while an inert atmosphere directly removes the primary oxidizing agent.
Q2: The Safety Data Sheet (SDS) mentions storing it in a "corrosives area." Why is that?
Answer: this compound is classified as causing skin irritation and serious eye irritation.[2][6] While not a strong acid or base, its chemical nature requires handling procedures and storage locations suitable for corrosive and irritating materials to prevent accidental contact and ensure containment. Segregating it with other corrosives is a standard laboratory practice for hazard management.
Q3: My sample has arrived at room temperature. Is it compromised?
Answer: Not necessarily. While long-term storage is recommended at 2-8°C, short-term shipping at ambient temperatures is common for many stable chemical solids. The compound exists as a powder or crystal with a melting point around 57-61°C, making it stable during standard transit.[1] Upon receipt, you should immediately inspect the material for any signs of degradation (see Q4) and transfer it to the recommended refrigerated, inert-atmosphere conditions for long-term storage.[2][3]
Q4: How can I visually assess the quality of my this compound sample?
Answer: A high-purity sample should appear as a white to light-yellow powder or crystalline solid.[1] Significant deviation from this appearance, such as the development of a distinct brown, orange, or dark-tan color, may indicate oxidation or the presence of impurities. Another sign of potential degradation or moisture absorption is clumping or the presence of a sticky, non-uniform texture. If you observe these changes, a purity analysis is recommended before use (see Troubleshooting Guide).
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable protocols to assess and resolve them.
Issue 1: The sample has darkened in color since it was first opened.
-
Probable Cause: The most likely cause is oxidation due to repeated or prolonged exposure to atmospheric oxygen. This can happen if the container was not properly flushed with inert gas before resealing.
-
Recommended Action: The integrity of the sample may be compromised. Before using it in a critical experiment, you must verify its purity. A simple qualitative test like Thin Layer Chromatography (TLC) against a new or trusted lot can provide a quick assessment. For quantitative results, a more rigorous analysis is required.
Issue 2: I suspect my sample is degraded. How can I confirm its purity?
-
Probable Cause: Degradation can result from improper storage (exposure to air, moisture, or high temperatures) or inherent instability over time.
-
Recommended Action: Gas Chromatography (GC) is a cited method for purity analysis of this compound.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) is a robust method for separating the parent compound from potential non-volatile impurities.
Protocol: Purity Verification by Gas Chromatography (GC-FID)
This protocol provides a general workflow. Specific parameters should be optimized for your available equipment and column.
-
Prepare a Standard: Accurately weigh a sample of a new, unopened lot of this compound (or a certified reference standard) and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration (e.g., 1 mg/mL).[7]
-
Prepare a Blank: Use the pure solvent as a blank to ensure no background signals interfere with the analysis.[7]
-
Prepare the Test Sample: Using the same method and solvent, prepare a solution of your suspect sample at the exact same concentration as the standard.[7]
-
GC Analysis:
-
Inject the blank, followed by the standard, and then the test sample.
-
Use a standard non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Set up a temperature gradient program (e.g., start at 100°C, ramp to 250°C at 10°C/min) to ensure good separation.
-
Use Flame Ionization Detection (FID).
-
-
Data Analysis:
-
Confirm the retention time of the main peak in your test sample matches the standard.
-
Compare the peak area percentage of the main peak in your test sample to that of the standard. A significant decrease in the main peak's area percentage and the appearance of new peaks in the test sample indicate degradation. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100.[7]
-
Workflow: Assessing a Potentially Compromised Sample
The following diagram outlines a logical workflow for handling a sample of this compound whose quality is .
Caption: Decision workflow for handling a potentially compromised sample.
References
- 1. Naphthalen-2-ylmethanamine | 2018-90-8 | TCI EUROPE N.V. [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 2018-90-8 | FN15510 | Biosynth [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
optimizing reaction conditions for 2-Naphthalenemethanamine with NHS esters.
An essential reaction in drug development and chemical biology is the coupling of primary amines, such as 2-Naphthalenemethanamine, with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This process is fundamental for conjugating molecules, attaching labels, or synthesizing more complex chemical entities. However, the success of this reaction is highly sensitive to a variety of experimental parameters.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction conditions, diagnose issues, and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism of the reaction between this compound and an NHS ester?
The reaction is a nucleophilic acyl substitution. The primary amine group (-NH₂) of this compound, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[][2][3]
Q2: Why is pH so critical for this reaction, and what is the optimal range?
The pH of the reaction buffer is arguably the most critical factor, as it governs a delicate balance between two competing processes:
-
Amine Reactivity: The primary amine of this compound is only nucleophilic in its deprotonated state (-NH₂). At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive. As the pH increases above the amine's pKa, the concentration of the reactive, deprotonated form rises, accelerating the desired reaction.[4][5]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis increases significantly with rising pH.[5][6][7]
The optimal pH range is therefore a compromise, typically between pH 7.2 and 8.5 .[][6] A pH of 8.3-8.5 is often cited as ideal for maximizing the rate of aminolysis while keeping hydrolysis manageable.[4][8]
Q3: What solvents and buffers are recommended?
The choice of solvent and buffer is crucial to avoid unwanted side reactions.
-
Buffers: Use non-amine-containing buffers. Good choices include 0.1 M sodium phosphate, sodium bicarbonate, or HEPES buffers within the optimal pH range of 7.2-8.5.[4][6][8]
-
Solvents for Reagents: Many NHS esters have poor aqueous solubility and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent before being added to the reaction buffer.[4][9] High-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are standard choices.[9][10]
Q4: How should I prepare and store my reagents?
Proper handling and storage are vital for success, as NHS esters are highly sensitive to moisture.
-
Storage: Store NHS ester reagents desiccated at -20°C.[11][12]
-
Preparation: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation on the cold powder.[11][12] Dissolve the NHS ester in anhydrous solvent immediately before use. Do not prepare and store stock solutions, especially in aqueous buffers, as the ester will rapidly hydrolyze.[4][9][11]
Reaction Mechanism Overview
References
- 2. glenresearch.com [glenresearch.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Removal of Unreacted 2-Naphthalenemethanamine from Product Mixtures
Welcome to the technical support center for the effective removal of unreacted 2-naphthalenemethanamine from your product mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we combine fundamental chemical principles with field-proven protocols to ensure you can confidently and efficiently isolate your desired compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the challenges associated with removing this compound.
Q1: Why is removing unreacted this compound from my reaction mixture proving difficult?
A: this compound is a primary amine with a basic nitrogen atom, making it nucleophilic and reactive. Its removal can be challenging due to several factors:
-
Polarity: As an amine, it can exhibit moderate to high polarity, leading to similar chromatographic behavior as some polar products.
-
Basicity: Its basic nature (pKa of the conjugate acid is approximately 9.06) means it can form salts, altering its solubility and chromatographic retention.[1]
-
Solubility: It is soluble in many organic solvents, which are often used for reaction workups.[2]
Q2: What are the initial checks I should perform before attempting a large-scale purification?
A: Before committing to a specific purification strategy, it is crucial to:
-
Assess Product Stability: Determine if your desired product is stable to acidic or basic conditions. This will dictate whether techniques like acid-base extraction are viable.
-
Determine Solubility Profiles: If possible, ascertain the solubility of your product and this compound in a range of common laboratory solvents.
-
Run Analytical TLC/LC-MS: Analyze a small aliquot of your crude reaction mixture to understand the relative polarity of your product and the starting amine. This will inform your choice of chromatographic conditions.
-
Consider the Scale: The scale of your reaction will influence the practicality of different methods. For instance, scavenger resins are excellent for small-scale, high-throughput purification, while distillation might be more suitable for larger quantities if the product is thermally stable and has a significantly different boiling point.[3][4]
Q3: Can I remove this compound by simple evaporation or distillation?
A: This is generally not recommended unless your product is non-volatile and thermally stable, and there is a significant difference in boiling points. This compound has a relatively high boiling point (approximately 301.5 °C at 760 mmHg), so co-distillation with your product is a risk.[1] Vacuum distillation can lower the boiling point but may still not be selective enough for many applications.
Troubleshooting and Purification Guides
This section provides detailed protocols and the scientific rationale for the most effective methods to remove unreacted this compound.
Method 1: Acid-Base Extraction
Why this works: This technique leverages the basicity of the amine. By washing an organic solution of the reaction mixture with an aqueous acid, the basic this compound is protonated to form a water-soluble ammonium salt.[5][6][7] This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your (presumably neutral or acidic) product.[8][9]
When to use it:
-
Your desired product is not basic and is stable to acidic conditions.
-
You are working on a moderate to large scale where liquid-liquid extraction is practical.
-
Your product has low water solubility.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The volume of the acidic wash should be approximately one-third to one-half the volume of the organic layer.[6]
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound hydrochloride will be in the aqueous (bottom, if using DCM; top, if using less dense solvents like ether) layer.
-
Repeat: Drain the aqueous layer and repeat the acidic wash one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Method 2: Scavenger Resins
Why this works: Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" specific types of molecules from a solution.[10] For primary amines like this compound, resins functionalized with electrophilic groups such as isocyanates or aldehydes are highly effective.[11][12][13] The resin-bound amine is then easily removed by simple filtration.[10]
When to use it:
-
For rapid, high-throughput purification of compound libraries.
-
When your product is sensitive and other methods are too harsh.
-
For removing small to moderate amounts of excess amine.
-
When you want to avoid aqueous workups.[4]
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin suitable for primary amines, such as a polystyrene-supported isocyanate or aldehyde resin.
-
Stoichiometry: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF, or acetonitrile). Use a 2-4 fold excess of the resin's functional group capacity relative to the amount of unreacted this compound.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the resin and the amine. Monitor the removal of the starting material by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Method 3: Column Chromatography
Why this works: This is a classic purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase.[3][14][15] By selecting an appropriate solvent system, the desired product can be eluted from the column while the unreacted this compound is retained or eluted separately.
When to use it:
-
When your product and the starting amine have significantly different polarities.
-
For purification on a wide range of scales, from milligrams to kilograms.
-
When other methods fail to provide the desired level of purity.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is the most common choice. However, for basic compounds like amines, tailing can be an issue due to interactions with acidic silanol groups.[16] To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.[16]
-
Use a deactivated stationary phase like neutral alumina.
-
-
Mobile Phase Selection: Use TLC to determine a suitable eluent system. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM), with the addition of a small amount of methanol for more polar compounds.[15]
-
Column Packing and Loading: Pack the column with the chosen stationary phase and eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or another analytical method.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Method 4: Recrystallization
Why this works: Recrystallization is a powerful technique for purifying solid compounds.[17][18][19] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[20] An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities (in this case, this compound) in the solution.[21]
When to use it:
-
Your desired product is a solid at room temperature.
-
You can find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble at lower temperatures.
Experimental Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[18] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find one that meets the criteria.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution further in an ice bath can increase the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Method Selection Guide
Choosing the right purification strategy is critical for success. The following flowchart provides a decision-making framework based on the properties of your product and the experimental context.
Caption: A decision flowchart to guide the selection of the optimal purification method.
Summary of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Converts the basic amine into a water-soluble salt.[5][6] | Scalable, inexpensive, and rapid. | Product must be acid-stable; requires aqueous workup. | Large-scale purification of acid-stable, non-basic products. |
| Scavenger Resins | Covalently binds the amine to a solid support for removal by filtration.[10][11] | High selectivity, simple workup (filtration), suitable for automation.[4] | Can be expensive, may require optimization of reaction time. | Small-scale, high-throughput synthesis and purification of sensitive compounds. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[3][14] | Highly versatile, can separate compounds with subtle differences in polarity. | Can be time-consuming and solvent-intensive, potential for product loss on the column.[4] | General-purpose purification when other methods are not suitable. |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures.[17][18] | Can yield very pure material, relatively inexpensive. | Only applicable to solid products, requires finding a suitable solvent, potential for yield loss in the mother liquor.[4] | Purification of solid products on a moderate to large scale. |
General Experimental Workflow
The following diagram illustrates a typical workflow from a reaction utilizing this compound to the isolation of a purified product.
Caption: A general workflow for reaction, purification, and analysis.
References
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. silicycle.com [silicycle.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Extraction - Concept [jove.com]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. suprasciences.com [suprasciences.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. biotage.com [biotage.com]
- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. Recrystallization [sites.pitt.edu]
- 19. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 20. Home Page [chem.ualberta.ca]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Safe Handling and Experimental Guidance for 2-Naphthalenemethanamine
Welcome to the Technical Support Center for 2-Naphthalenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, safe handling procedures, and troubleshooting advice for common experimental applications. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.
Section 1: Hazard Identification and Personal Protective Equipment (PPE)
Before commencing any experiment involving this compound, it is imperative to have a thorough understanding of its potential hazards and the necessary protective measures.
Frequently Asked Questions (FAQs): Hazard & PPE
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. Key hazard statements include:
-
Harmful if inhaled (Acute toxicity, inhalation)[2]
It is crucial to handle this compound with care to avoid exposure. The toxicological properties of this material have not been thoroughly investigated, so caution is advised.[2]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE ensemble is required to minimize exposure risk. This includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially when handling the solid form to avoid inhalation of dust or when working with solutions that may produce vapors.[2]
-
Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin contact.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]
-
Body Protection: A lab coat or chemical-resistant clothing should be worn to protect the skin.[2]
Always work in a well-ventilated area, preferably within a chemical fume hood, and have a safety shower and eye wash station readily accessible.
Quantitative Data Summary: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Melting Point | 59.5°C | |
| Boiling Point | ~271.88°C (rough estimate) | |
| Storage Temperature | 2°C - 8°C, under inert gas | , |
Section 2: Safe Handling, Storage, and Spill Management
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs): Handling, Storage & Spills
Q3: What are the recommended storage conditions for this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2°C and 8°C.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Keep it away from incompatible materials such as strong oxidizing agents.[2]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Wearing appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection, carefully sweep or scoop up the solid material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container. Wash the spill area thoroughly with soap and water.
Q5: What are the incompatible materials to avoid when working with this compound?
A5: Avoid contact with strong oxidizing agents.[2] Reactions with these materials can be vigorous and potentially hazardous. Always consult the Safety Data Sheet (SDS) before introducing new reagents to a reaction mixture containing this compound.
Section 3: Experimental Protocols and Troubleshooting
This compound is a valuable intermediate in organic synthesis. The following section provides a detailed protocol for a common application and a troubleshooting guide to address potential experimental challenges.
Experimental Protocol: Synthesis of N-Methyl-1-naphthalenemethanamine (An Analogous Synthesis)
This protocol is adapted from the synthesis of the antifungal drug Naftifine's key intermediate and illustrates a typical amination reaction.
Step 1: Formation of the N-methylformamide anion
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil).
-
Add anhydrous N,N-dimethylformamide (DMF) and cool the mixture to 0°C in an ice bath.
-
Slowly add N-methylformamide dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 2: Amination of 1-Chloromethylnaphthalene
-
Cool the anion solution back to 0°C.
-
Slowly add a solution of 1-chloromethylnaphthalene in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-methyl-N-(1-naphthylmethyl)formamide can be hydrolyzed using either acidic or basic conditions to yield N-methyl-1-naphthalenemethanamine.
-
Purify the final product by column chromatography on silica gel.
Troubleshooting Guide for Synthesis
Q6: My amination reaction is not going to completion. What are some possible causes and solutions?
A6: Incomplete amination can be due to several factors:
-
Inactive Sodium Hydride: NaH can be deactivated by moisture. Ensure you are using fresh, dry NaH and that your reaction setup is rigorously free of moisture.
-
Insufficient Reaction Time or Temperature: Some amination reactions require longer reaction times or elevated temperatures to proceed to completion. Consider increasing the reaction time or gently heating the mixture, while monitoring for potential side product formation.
-
Poor Quality Starting Materials: Impurities in the 1-chloromethylnaphthalene or N-methylformamide can interfere with the reaction. Ensure the purity of your starting materials before use.
Q7: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A7: Common side products in this type of reaction can include:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting 1-chloromethylnaphthalene.
-
Over-alkylation: It is possible for the product amine to react further, leading to the formation of tertiary amines.
-
Elimination Products: Under certain conditions, elimination reactions can compete with substitution.
To minimize side products, ensure slow and controlled addition of the electrophile (1-chloromethylnaphthalene) and maintain the recommended reaction temperature.
Q8: I am having difficulty purifying my final product by column chromatography. Any suggestions?
A8: Purification challenges can often be resolved by:
-
Optimizing the Solvent System for Chromatography: Perform a systematic screen of different solvent systems using TLC to find the optimal eluent for separating your product from impurities. A gradient elution may be necessary.
-
Acid-Base Extraction: As the product is an amine, it can be protonated and extracted into an acidic aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Basifying the aqueous layer will deprotonate the amine, allowing it to be extracted back into an organic solvent.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N-Methyl-1-naphthalenemethanamine.
Section 4: First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Frequently Asked Questions (FAQs): First Aid
Q9: What should I do in case of eye contact with this compound?
A9: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Q10: What is the first aid procedure for skin contact?
A10: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Q11: What should be done if this compound is inhaled?
A11: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Q12: What is the procedure for ingestion?
A12: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-naphthylamine.
- Google Patents. (n.d.). Process for the preparation of naphthylmethylamine derivatives.
-
National Institutes of Health. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Retrieved from [Link]
-
PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
Sources
preventing oxidation and degradation of 2-Naphthalenemethanamine
Technical Support Center: 2-Naphthalenemethanamine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound. The primary amine attached to a naphthalene ring via a methylene bridge presents specific stability challenges, primarily susceptibility to oxidation and degradation. This document provides in-depth, experience-driven answers and protocols to ensure the integrity of your compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its chemical stability a critical concern?
A1: this compound (also known as 1-(2-Naphthyl)methanamine) is an aromatic primary amine. Its structure features a reactive aminomethyl group attached to a naphthalene core. The stability of this compound is paramount because primary amines, especially benzylic ones like this, are prone to oxidation.[1] Degradation can introduce impurities into your experiments, leading to inconsistent results, artifactual data in biological assays, and reduced yields in synthetic applications.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway is oxidation. The aminomethyl group is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation can proceed through several stages, potentially forming an imine intermediate, followed by hydrolysis to 2-naphthaldehyde, and further oxidation to 2-naphthoic acid. This is analogous to the oxidation pathways observed in similar molecules like 2-methylnaphthalene where the methyl group is oxidized to a carboxylic acid.[2][3][4][5]
Q3: What are the definitive, recommended storage conditions for this compound?
A3: Based on safety data sheets and the inherent reactivity of aromatic amines, a multi-faceted approach to storage is essential for maximizing shelf-life and purity.[6][7][8][9]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Slows down the rate of oxidative and thermal degradation reactions.[6] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces oxygen, the primary agent in oxidative degradation.[1][7][8] |
| Light | In an amber or opaque vial | Protects the compound from photolytic degradation, as light can catalyze oxidation.[1] |
| Container | Tightly sealed, original container | Prevents exposure to atmospheric oxygen and moisture.[6][7][9] |
| Location | Cool, dry, well-ventilated area | Avoids moisture and environmental extremes that can compromise container integrity.[7][9] |
Q4: I've noticed the color of my this compound has changed from white/light yellow to a darker brown. What does this signify?
A4: A distinct color change, particularly darkening to yellow or brown, is a strong visual indicator of oxidation. While the compound is often supplied as a white to light yellow solid, progressive darkening suggests the formation of oxidized species and impurities.[8] For critical applications, it is highly recommended to verify the purity of the discolored material using an analytical technique like HPLC or TLC before use, or to use a fresh, uncompromised lot.
Q5: What substances or materials are incompatible with this compound?
A5: The primary incompatibility is with strong oxidizing agents .[7] Contact with substances like peroxides, permanganates, or chromates can lead to a rapid and potentially hazardous reaction, causing complete degradation of the amine. It is crucial to ensure that all labware is clean and free of oxidizing residues and to avoid storing it near such chemicals.
Troubleshooting Guide & Experimental Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Scenario 1: Unexpected peaks are appearing in my HPLC/LC-MS analysis of a reaction involving this compound.
-
Plausible Cause: These peaks are likely degradation products of your starting material. The primary suspects are 2-naphthaldehyde and 2-naphthoic acid, formed via oxidation of the aminomethyl group.
-
Troubleshooting Steps:
-
Confirm Identity: If you have analytical standards, run them alongside your sample to confirm the identity of the impurity peaks.
-
Perform a Forced Degradation Study: Intentionally stress a small sample of your this compound (see protocol below) to generate the degradation products. This can help confirm if the unexpected peaks in your experimental sample match the degradation profile.
-
Preventative Action: Always use this compound that has been stored under an inert atmosphere. Before use, consider pulling a small aliquot for your experiment rather than repeatedly opening the main stock bottle to air.
-
Scenario 2: My reaction yields are inconsistent or lower than expected.
-
Plausible Cause: If this compound is a reactant, its degradation means there is less active starting material available, directly impacting your reaction stoichiometry and yield.
-
Troubleshooting Steps:
-
Purity Check: Before starting your synthesis, run a quick purity check (e.g., TLC, melting point, or NMR) on the this compound to ensure it meets the required specification.
-
Inert Handling: If your reaction is sensitive, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation during experimental setup.
-
Solvent Purity: Ensure your reaction solvents are dry and de-gassed, as dissolved oxygen can contribute to degradation.
-
Visual Workflow: Decision-Making for Compound Integrity
The following diagram outlines the critical decision points from receiving the compound to its use in an experiment, ensuring its integrity is maintained throughout.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Naphthalen-2-ylmethanamine | 2018-90-8 | TCI EUROPE N.V. [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
challenges in the scale-up synthesis of N-methyl-1-naphthalenemethanamine.
Welcome to the technical support center for the synthesis of N-methyl-1-naphthalenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot challenges encountered during the scale-up synthesis of this key intermediate.
I. Overview of Synthetic Strategy: Reductive Amination
The most prevalent and scalable synthetic route to N-methyl-1-naphthalenemethanamine is the reductive amination of 1-naphthaldehyde with methylamine. This process typically involves two key steps: the formation of an intermediate imine followed by its reduction to the desired secondary amine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of N-methyl-1-naphthalenemethanamine.
Q1: My reaction is stalling, or the conversion to the product is low. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue that can often be traced back to several factors related to the imine formation and reduction steps.
-
Inefficient Imine Formation: The initial condensation of 1-naphthaldehyde with methylamine to form the N-methyl-1-naphthalen-1-imine is a critical equilibrium-driven step.
-
Causality: Water is a byproduct of this reaction. In a closed system, the accumulation of water can shift the equilibrium back towards the starting materials, thus hindering the overall conversion. On a larger scale, localized concentrations of reactants and water can be more pronounced.
-
Troubleshooting:
-
Water Removal: The use of a dehydrating agent (e.g., magnesium sulfate, molecular sieves) or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the equilibrium towards the imine product.
-
pH Control: The reaction is pH-sensitive. An optimal pH range of 6-8 is generally recommended for imine formation. At low pH, the amine will be protonated and non-nucleophilic, while at high pH, the aldehyde can undergo side reactions.
-
Order of Addition: Adding the reducing agent only after confirming the formation of the imine (e.g., by TLC or in-process IR spectroscopy) is crucial. Premature addition can lead to the reduction of the starting aldehyde to 1-naphthalenemethanol.
-
-
-
Reducing Agent Activity: The choice and handling of the reducing agent are paramount for a successful reaction.
-
Causality: Sodium borohydride (NaBH₄) is a common choice for this reduction. However, its reactivity is highly dependent on the solvent and temperature. It can also decompose in the presence of water or acidic conditions.
-
Troubleshooting:
-
Reagent Quality: Ensure the sodium borohydride is dry and has been stored properly.
-
Solvent Selection: Protic solvents like methanol or ethanol are often used. The choice of solvent can affect the rate of reduction.
-
Temperature Control: The reduction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of NaBH₄ is essential to prevent runaway reactions and the formation of byproducts. For large-scale batches, a controlled addition rate is critical to manage the heat generated.
-
-
Q2: I am observing significant amounts of impurities in my crude product. What are they and how can I minimize them?
A2: Impurity profiling is key to a robust and reproducible synthesis. The most common impurities in this reaction are 1-naphthalenemethanol and the tertiary amine, bis(1-naphthalenylmethyl)methylamine.
-
1-Naphthalenemethanol Formation:
-
Causality: This impurity arises from the reduction of unreacted 1-naphthaldehyde. This is more likely to occur if the reducing agent is added before imine formation is complete.
-
Minimization Strategy:
-
Staged Addition: As mentioned previously, ensure complete or near-complete imine formation before introducing the reducing agent.
-
Reaction Monitoring: Utilize in-process controls like TLC, GC, or HPLC to monitor the disappearance of the starting aldehyde.
-
-
-
Tertiary Amine Formation:
-
Causality: The desired product, N-methyl-1-naphthalenemethanamine, is a nucleophilic secondary amine. It can react with another molecule of the intermediate imine to form a tertiary amine. This is more prevalent if there is a localized excess of the imine.
-
Minimization Strategy:
-
Stoichiometry Control: Use a slight excess of methylamine to ensure the complete conversion of the aldehyde and minimize the chances of the secondary amine reacting with the imine.
-
Controlled Addition: A slow, controlled addition of the reducing agent can help to reduce the imine as it is formed, preventing a buildup of the imine concentration.
-
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| 1-Naphthalenemethanol | C₁₀H₇CH₂OH | Reduction of 1-naphthaldehyde | Ensure complete imine formation before adding reducing agent. |
| Bis(1-naphthalenylmethyl)methylamine | (C₁₀H₇CH₂)₂NCH₃ | Reaction of product with imine intermediate | Use a slight excess of methylamine; control addition rate. |
Q3: The work-up of my large-scale reaction is problematic, especially with phase separation. How can I improve this?
A3: Work-up and extraction are common bottlenecks during scale-up.
-
Emulsion Formation:
-
Causality: The presence of fine particulate matter, partially soluble byproducts, or high pH can lead to the formation of stable emulsions during the aqueous work-up and extraction with organic solvents. This makes phase separation slow and inefficient.
-
Troubleshooting:
-
Filtration: Before extraction, filtering the reaction mixture to remove any solids can be beneficial.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Using a less polar solvent for extraction might be helpful.
-
pH Adjustment: Careful adjustment of the aqueous phase pH can sometimes aid in breaking emulsions.
-
-
-
Product Isolation:
-
Causality: The final product is often isolated as a hydrochloride salt to facilitate purification by crystallization. However, the free base is an oil, which can make handling difficult.
-
Troubleshooting:
-
Salt Formation: Conversion to the hydrochloride salt is a standard and effective method for obtaining a crystalline solid that is easier to handle and purify.
-
Crystallization Solvent: The choice of solvent for crystallization of the hydrochloride salt is crucial. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Common choices include isopropanol, ethanol, or mixtures with water.
-
-
III. Experimental Protocols
Protocol 1: Synthesis of N-methyl-1-naphthalenemethanamine
-
To a solution of 1-naphthaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, 40% in water) at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC to confirm the consumption of the aldehyde.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Purification by Hydrochloride Salt Formation
-
Dissolve the crude N-methyl-1-naphthalenemethanamine in a suitable solvent like isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic.
-
Stir the mixture and observe the precipitation of the hydrochloride salt.
-
Cool the mixture to promote further crystallization.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
IV. Visualized Workflows
Caption: Synthetic workflow for N-methyl-1-naphthalenemethanamine.
Caption: Troubleshooting low conversion issues.
V. References
Validation & Comparative
Topic: 2-Naphthalenemethanamine vs. 1-Naphthalenemethanamine: A Comparative Guide to Chemical Reactivity
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug design, the spatial arrangement of atoms within a molecule is paramount. Structural isomers, while possessing identical molecular formulas, can exhibit vastly different chemical behaviors. This guide offers a deep dive into the comparative reactivity of two such isomers: 2-Naphthalenemethanamine and 1-Naphthalenemethanamine. We will dissect the structural nuances that govern their reactivity, provide supporting experimental frameworks, and discuss the profound implications for synthetic strategy and pharmaceutical development.
The Decisive Influence of Isomeric Position
1-Naphthalenemethanamine and this compound are primary aromatic amines where an aminomethyl group (–CH₂NH₂) is attached to a naphthalene core. The critical distinction lies in the point of attachment: the 1-position (alpha, α) or the 2-position (beta, β). This seemingly minor difference creates a cascade of steric and electronic effects that fundamentally alters the accessibility and reactivity of the amine functional group.
-
1-Naphthalenemethanamine (α-isomer) : The aminomethyl group is situated at the C1 position. This places it directly adjacent to the "peri" hydrogen atom at the C8 position. This proximity results in significant steric hindrance, a phenomenon that profoundly restricts the chemical space around the amine.[1][2]
-
This compound (β-isomer) : The aminomethyl group is located at the C2 position. This position is spatially removed from other parts of the naphthalene ring, leading to a much more open and sterically accessible amine group.[3]
While the 1-position of naphthalene is electronically more activated towards electrophilic aromatic substitution, the reactivity of the exocyclic aminomethyl group is overwhelmingly dictated by steric factors rather than these subtle electronic differences in the ring.
Comparative Reactivity: A Steric Tale
The primary determinant of differential reactivity between these isomers is the steric congestion around the nitrogen atom's lone pair of electrons. The less hindered 2-isomer consistently outperforms the 1-isomer in reactions where the amine acts as a nucleophile.
Acylation Reactions
The formation of an amide bond via acylation is a cornerstone of organic synthesis. In this reaction, the amine's lone pair attacks an electrophilic carbonyl carbon. For 1-naphthalenemethanamine, the peri-hydrogen at C8 acts as a steric shield, impeding the approach of the acylating agent. This results in a higher activation energy and a significantly slower reaction rate compared to the 2-isomer.
Table 1: Representative Comparative Data for Acylation with Benzoyl Chloride
| Isomer | Reagent | Conditions | Typical Outcome |
|---|---|---|---|
| 1-Naphthalenemethanamine | Benzoyl Chloride, Et₃N | DCM, 25°C | Slower reaction, may require extended time or heating for full conversion. |
| This compound | Benzoyl Chloride, Et₃N | DCM, 25°C | Rapid reaction, often reaching completion in a fraction of the time. |
Note: This table presents a qualitative summary based on established principles of steric hindrance. Actual reaction times will vary.
N-Alkylation and Reductive Amination
This reactivity trend extends to other key transformations.
-
N-Alkylation: In Sₙ2 reactions with alkyl halides, the nucleophilic attack by the amine is again faster for the 2-isomer due to the ease of approach for the electrophile.
-
Reductive Amination: The initial step, the formation of an imine or iminium ion via reaction with an aldehyde or ketone, is subject to the same steric constraints. The carbonyl compound can more readily approach the nitrogen of this compound, leading to more efficient imine formation and higher overall yields in the subsequent reduction step.
Experimental Design: A Self-Validating Protocol
To empirically validate these principles, a well-designed comparative experiment is essential. The following protocol provides a robust framework for analyzing the differential acylation rates. The causality is clear: under identical conditions, any observed difference in reaction rate can be directly attributed to the isomeric structure.
Protocol: Comparative Kinetic Analysis of Acylation via ¹H NMR
Objective: To quantitatively measure and compare the rate of amide formation for 1- and this compound upon reaction with acetic anhydride.
Materials:
-
1-Naphthalenemethanamine[4]
-
This compound[3]
-
Acetic Anhydride
-
Pyridine (acts as base and catalyst)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tubes
-
High-resolution NMR Spectrometer
Experimental Workflow Diagram:
Caption: Workflow for comparative NMR analysis of acylation kinetics.
Step-by-Step Procedure:
-
Preparation: In an inert atmosphere, prepare separate, precise stock solutions of 1-naphthalenemethanamine (0.1 M), this compound (0.1 M), and a mixture of acetic anhydride (0.1 M) and pyridine (0.1 M) in deuterated chloroform (CDCl₃).
-
Reaction Initiation: To an NMR tube, add 0.5 mL of the 1-naphthalenemethanamine stock solution. To a second NMR tube, add 0.5 mL of the this compound stock solution.
-
Data Acquisition: Place the first NMR tube in the spectrometer and acquire an initial spectrum (t=0). Swiftly add 0.5 mL of the acetic anhydride/pyridine stock solution, mix thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes).
-
Repeat: Repeat step 3 for the second NMR tube containing the 2-isomer.
-
Analysis: For each spectrum, calculate the percent conversion by integrating the signal of the methylene protons (–CH₂–) of the starting amine and comparing it to the integration of the newly formed acetyl methyl protons (–COCH₃) of the amide product. Plotting percent conversion versus time will generate reaction rate curves for direct comparison.
Expected Outcome: The rate curve for this compound will show a much steeper initial slope, indicating a significantly faster reaction rate and reaching completion sooner than the 1-isomer.
Mechanistic Visualization: The Transition State
The difference in reaction rates is a direct consequence of the relative energies of the transition states. The steric clash in the 1-isomer's transition state increases its energy, thus increasing the activation energy of the reaction.
Caption: Energy profile comparison for the acylation of the two isomers.
Strategic Implications in Synthesis and Drug Discovery
The choice between these isomers is not trivial and carries significant weight in a research and development context.
-
Process Chemistry & Route Optimization: For large-scale synthesis, selecting the 2-isomer can translate to substantial savings in time, energy, and resources by allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.
-
Library Synthesis: In creating libraries of compounds for high-throughput screening, the predictable, robust reactivity of the 2-isomer makes it a more reliable building block for parallel synthesis.
-
Pharmacophore Design: The final three-dimensional structure of a drug candidate is critical for its interaction with a biological target. The rigid naphthalene scaffold fixes the aminomethyl group in distinct spatial vectors. Derivatives of the 1-isomer are more conformationally restricted, which could be either beneficial for locking in an active conformation or detrimental if it prevents optimal binding. This choice must be guided by structural biology and computational modeling.
Conclusion
The chemical reactivity of 1-naphthalenemethanamine and this compound is a clear and compelling example of structure-function relationships. The steric hindrance imposed by the peri-hydrogen in 1-naphthalenemethanamine renders its amine group significantly less reactive than the sterically accessible amine of This compound . This fundamental difference should be a primary consideration for any researcher or drug developer. By understanding and leveraging these properties, chemists can design more efficient synthetic routes, build molecular libraries more reliably, and make more informed decisions in the quest for novel therapeutics.
References
A Senior Application Scientist's Guide to the Fluorescent Properties of Naphthalenamine Derivatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can profoundly influence experimental outcomes. Naphthalenamine derivatives are a prominent class of fluorophores valued for their sensitivity to the local environment, making them exceptional tools for probing molecular interactions, membrane dynamics, and protein structures.[1][2] This guide provides an in-depth comparison of the fluorescent properties of key naphthalenamine derivatives, supported by experimental data and protocols to empower you in your research endeavors.
Naphthalene-based fluorophores are characterized by their rigid, planar structure and extensive π-electron conjugation, which contribute to high quantum yields and excellent photostability.[2] The defining feature of many naphthalenamine probes is their pronounced sensitivity to solvent polarity, a phenomenon known as solvatochromism. This property arises from an intramolecular charge transfer (ICT) mechanism, where the electron-donating amino group and the electron-accepting naphthalene ring system create a large excited-state dipole moment.[1][3] Consequently, the emission spectra of these molecules can shift dramatically with changes in the polarity of their surroundings.[1][4]
Comparative Analysis of Key Naphthalenamine Derivatives
The fluorescent properties of naphthalenamine derivatives are strongly dependent on the position of the amino group and the nature of other substituents on the naphthalene ring.[3] Below is a comparative summary of the photophysical properties of several widely used derivatives in various solvent environments. This data highlights their differential sensitivity to solvent polarity.
| Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| PRODAN | Cyclohexane | ~360 | 380 | 20 | High | [1] |
| Methanol | 361 | 498 | 137 | Moderate | [1] | |
| Water | ~360 | 520 | 160 | Low | [1] | |
| Dansyl Glycine | Dioxane | 338 | ~500 | ~162 | 0.66 | [5] |
| Water | ~330 | ~580 | ~250 | 0.07 | [5] | |
| 2-Aminonaphthalene | Various | - | - | - | - | [6] |
| 4-Amino-1,8-naphthalimide | Hexane | - | 460 | - | High | [7] |
| Methanol | - | 538 | - | Low | [7] |
Note: "High," "Moderate," and "Low" are qualitative descriptors used when specific quantum yield values were not available in the cited sources. The Stokes shift is calculated from the provided excitation and emission maxima.
Insights from the Data:
-
PRODAN (6-propionyl-2-dimethylaminonaphthalene) is a classic example of a push-pull dye with a large excited-state dipole moment.[1] Its emission is highly sensitive to environmental polarity, shifting from 380 nm in nonpolar cyclohexane to 520 nm in highly polar water.[1] This makes it an excellent probe for studying membrane properties and protein binding sites.[1][4]
-
Dansyl derivatives , such as Dansyl Glycine, also exhibit strong solvatochromism. The dansyl group, consisting of a dimethylamino donor and a naphthalene sulfonyl acceptor, is a widely used fluorophore for labeling proteins and peptides.[8] Its quantum yield drops significantly in polar, protic solvents like water compared to nonpolar environments like dioxane.[5]
-
The position of the amino group is critical. For instance, in amino-substituted 1,8-naphthalimides, the fluorescence of the 3- and 4-amino derivatives is strongly solvent-dependent, whereas the 2-amino derivative is insensitive to solvent polarity.[7] This underscores the importance of substituent position in dictating the photophysical behavior.[3]
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, which measures the fluorescence of an unknown sample relative to a standard of known quantum yield, is a widely used and reliable technique.[9][10]
Causality Behind Experimental Choices:
-
Standard Selection: The chosen standard should absorb at a similar excitation wavelength and preferably emit in a similar region to the test sample to minimize wavelength-dependent instrumental variations.[9]
-
Concentration Range: Absorbance values should be kept low (typically between 0.01 and 0.1) to avoid inner filter effects, where the sample itself reabsorbs the emitted light.[9][10]
-
Solvent Refractive Index: The refractive index of the solvent affects the amount of light collected by the detector and must be accounted for in the calculation.[10]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the reference standard and the naphthalenamine derivative of interest in a spectroscopic grade solvent.
-
Preparation of Dilutions: Create a series of dilutions for both the standard and the sample, ensuring their absorbances at the chosen excitation wavelength fall within the 0.01-0.1 range.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the line for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Q) using the following equation[9][10]:
Q = Qr × (m / mr) × (n² / nr²)
Where:
-
Qr is the quantum yield of the reference standard.
-
m and mr are the gradients for the sample and the reference standard, respectively.
-
n and nr are the refractive indices of the sample and reference solvents, respectively.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of the fluorescent properties of a naphthalenamine derivative.
Caption: Workflow for characterizing the photophysical properties of naphthalenamine derivatives.
Conclusion
Naphthalenamine derivatives are versatile and powerful fluorescent probes whose utility is rooted in their sensitivity to the molecular environment. Understanding the relationship between their chemical structure and their photophysical properties, particularly solvatochromism, is paramount for their effective application.[3] PRODAN and Dansyl-based probes are excellent choices for investigating polarity in biological systems, while other derivatives offer a range of properties suitable for diverse applications from cellular imaging to materials science.[1][2][11] By employing rigorous experimental protocols, such as the comparative method for determining quantum yield, researchers can confidently characterize these fluorophores and select the optimal probe to illuminate their scientific questions.
References
-
Prodan (dye) - Wikipedia. Available at: [Link]
-
Krasnowska, E. K., Gratton, E., & Parasassi, T. (n.d.). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. National Center for Biotechnology Information. Available at: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Available at: [Link]
-
Monteiro-Silva, F. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate. Available at: [Link]
-
Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
-
Catalán, J., Pérez, P., Laynez, J. L., & Blanco, F. G. (1991). Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Journal of Fluorescence. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Available at: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). LabRulez LCMS. Available at: [Link]
-
Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence. Available at: [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (n.d.). OUCI. Available at: [Link]
-
Jin, Z., & Gai, F. (2018). 6-Propionyl-2-(N,N-dimethylamino)naphthalene(PRODAN) revisited. ResearchGate. Available at: [Link]
-
6-Propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN) Revisited. (n.d.). Scilit. Available at: [Link]
-
Park, S. Y., Ebihara, M., & Kubota, Y. (2012). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. Available at: [Link]
-
Molecular structure of dansyl fluorophore. (n.d.). ResearchGate. Available at: [Link]
-
Fluorescence of dansyl amino acids in organic solvents and protein solutions. (n.d.). Semantic Scholar. Available at: [Link]
-
Naphthalene derivatives as fluorescent probe. (n.d.). Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. MDPI. Available at: [Link]
-
A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Samanta, S., et al. (2012). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry. Available at: [Link]
-
2-Aminonaphthalene. (n.d.). PhotochemCAD. Available at: [Link]
-
Dansyl glycine. (n.d.). Oregon Medical Laser Center. Available at: [Link]
Sources
- 1. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dansyl glycine [omlc.org]
- 6. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]
- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. static.horiba.com [static.horiba.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an HPLC Method for 2-Naphthalenemethanamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Naphthalenemethanamine, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its quantification. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the determination of this compound. The methodologies and validation parameters detailed herein are aligned with the stringent standards set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5][6], the U.S. Food and Drug Administration (FDA)[1][7][8][9][10], and the United States Pharmacopeia (USP)[11][12][13][14][15].
The Imperative of Method Validation
Before delving into specific methodologies, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[6][8]. This involves a series of experiments to establish the performance characteristics of the method, ensuring its reliability, reproducibility, and accuracy for the quantitative determination of this compound. A thoroughly validated method provides confidence in the quality of analytical data, which is paramount for regulatory submissions and ensuring product quality.
Primary Technique: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The following section details a validated reversed-phase HPLC method for the quantification of this compound.
Chromatographic Conditions: Rationale and Optimization
The selection of chromatographic conditions is a critical step in method development, aimed at achieving optimal separation and detection of the analyte.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A C18 column is a versatile stationary phase that provides excellent retention and separation for non-polar to moderately polar compounds like this compound. The alkyl chains of the C18 phase interact with the naphthalene moiety of the analyte, leading to good chromatographic resolution. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | A mixture of acetonitrile and acidified water is a common mobile phase for reversed-phase chromatography. Acetonitrile serves as the organic modifier, influencing the retention time of the analyte. The addition of a small amount of phosphoric acid to the aqueous phase helps to suppress the ionization of the amine group in this compound, resulting in a sharper, more symmetrical peak shape. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times. A slightly elevated temperature of 30°C helps to reduce the viscosity of the mobile phase, leading to improved column efficiency and lower backpressure. |
| Detection Wavelength | 220 nm | This compound contains a naphthalene chromophore, which exhibits strong UV absorbance. A detection wavelength of 220 nm is chosen to maximize the signal-to-noise ratio, thereby enhancing the sensitivity of the method. |
| Injection Volume | 10 µL | The injection volume is optimized to introduce a sufficient amount of the analyte onto the column without causing peak distortion or column overload. |
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is performed in accordance with ICH Q2(R2) guidelines and encompasses the evaluation of several key parameters[1][2][3][4][5][6].
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze blank (diluent), placebo (if applicable), and spiked samples containing this compound. Conduct forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any peaks originating from the blank, placebo, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
2. Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each standard in triplicate and plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999[16].
3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[17].
-
Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linear range.
-
Acceptance Criteria: The specified range is typically 80% to 120% of the test concentration for an assay[17].
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples of a known concentration of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%[16].
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%[16].
6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[17].
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Summary of Validation Data for the HPLC-UV Method
The following table summarizes the expected performance data for a validated HPLC-UV method for this compound quantification.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3:1 | ~0.05 µg/mL |
| LOQ | S/N ≥ 10:1 | ~0.15 µg/mL |
| Robustness | System suitability passes under varied conditions | Pass |
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Comparative Analysis with Alternative Methods
While the HPLC-UV method is a robust and widely accessible technique, alternative methods may offer advantages in specific applications. The following section compares the validated HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation by polarity, detection by mass-to-charge ratio of parent and fragment ions. |
| Specificity | Good; can be affected by co-eluting impurities with similar UV spectra. | High; separates based on boiling point and polarity, with mass spectral confirmation. | Very High; specific detection based on molecular weight and fragmentation pattern (MRM). |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL (with derivatization) | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL (with derivatization) | ~0.003 µg/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost & Complexity | Low to Moderate | Moderate to High | High |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often required to increase its volatility and improve its chromatographic behavior. While GC-MS offers high specificity due to mass spectral detection, the additional sample preparation step of derivatization can introduce variability and increase analysis time.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. The use of sub-2 µm particles in UPLC columns allows for faster separations without compromising efficiency. When coupled with a tandem mass spectrometer, UPLC-MS/MS provides unparalleled specificity and sensitivity through Multiple Reaction Monitoring (MRM). This technique is particularly advantageous for the analysis of low-level impurities or for bioanalytical applications where the analyte is present in a complex matrix. However, the initial investment and operational costs for UPLC-MS/MS systems are considerably higher than for HPLC-UV systems.
Decision-Making Framework for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of an analytical method is a critical exercise to ensure the generation of reliable and accurate data for the quantification of this compound. A well-validated HPLC-UV method, as detailed in this guide, provides a robust, cost-effective, and compliant solution for routine quality control and assay purposes. For applications requiring higher sensitivity and specificity, such as trace impurity analysis or bioanalysis, UPLC-MS/MS stands out as a superior, albeit more resource-intensive, alternative. GC-MS can also be a viable option, particularly if the laboratory has existing expertise and instrumentation for this technique. Ultimately, the selection of the most suitable method should be based on a thorough evaluation of the analytical requirements, regulatory expectations, and available resources.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. usp.org [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Researcher's Guide to Spectroscopic Confirmation of 2-Naphthalenemethanamine Derivatives
In the landscape of medicinal chemistry and materials science, 2-naphthalenemethanamine derivatives serve as versatile scaffolds for developing novel therapeutic agents and functional materials. Their rigid bicyclic aromatic system combined with a reactive amine functional group allows for diverse structural modifications. However, this synthetic versatility necessitates rigorous analytical confirmation to ensure the identity, purity, and intended molecular architecture of the final compound. An unconfirmed structure can lead to misinterpreted biological data, irreproducible results, and wasted resources.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of this compound derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.
Pillar 1: The Foundational Techniques for Structural Elucidation
The confirmation of a this compound derivative is not achieved by a single technique but by the synergistic convergence of data from multiple spectroscopic methods. Each method interrogates the molecule from a different perspective, and together they provide a complete, validated structural picture.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is often the first line of analysis, providing a rapid and non-destructive confirmation of key functional groups. It operates on the principle that chemical bonds vibrate at specific, quantifiable frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds present in the molecule.
For this compound derivatives, FT-IR is crucial for confirming the state of the amine group (primary, secondary, or tertiary).
-
Primary Amines (R-NH₂): These compounds, like the parent this compound, exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region, arising from asymmetric and symmetric vibrations.[1][2] A sharp N-H bending (scissoring) vibration also appears around 1650-1580 cm⁻¹.[2][3]
-
Secondary Amines (R₂-NH): Derivatives with one substituent on the nitrogen (e.g., N-benzyl-2-naphthalenemethanamine) show a single, weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[1][2] The N-H bending vibration in the 1650-1580 cm⁻¹ region is typically absent or very weak.[2]
-
Tertiary Amines (R₃-N): These derivatives lack an N-H bond and therefore do not show any absorption in the N-H stretching region.[1] The absence of this peak is a key diagnostic feature.
Beyond the amine group, the C-N stretching vibration provides further evidence, appearing in the 1335-1250 cm⁻¹ range for aromatic amines.[2] The presence of the naphthalene ring is confirmed by aromatic C=C stretching peaks (1600-1500 cm⁻¹) and C-H bending vibrations (below 900 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: This technique maps the environment of every proton in the molecule. For a typical N-substituted this compound derivative, the spectrum can be divided into distinct regions:
-
Aromatic Region (δ 7.0-8.0 ppm): The seven protons on the naphthalene ring will appear as a series of complex multiplets. The exact chemical shifts are sensitive to the substitution pattern on the amine.[4][5]
-
Methylene Protons (-CH₂-N): The two protons of the methylene bridge connecting the naphthalene ring to the nitrogen are diastereotopic in a chiral environment and will typically appear as a singlet or a pair of doublets around δ 4.0-5.0 ppm. For the parent this compound, a singlet around 4.88 ppm is expected.[4]
-
Amine Proton (-NH): The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
N-Substituent Protons: Protons on the alkyl or aryl groups attached to the nitrogen will have characteristic chemical shifts. For instance, an N-benzyl group will show aromatic signals around δ 7.2-7.4 ppm and a methylene signal.[6]
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.
-
Aromatic Carbons: The ten carbons of the naphthalene ring typically resonate in the δ 125-138 ppm range.[4]
-
Methylene Carbon (-CH₂-N): The benzylic carbon is expected to appear around δ 65 ppm.[4]
-
N-Substituent Carbons: Carbons from N-alkyl or N-aryl groups will appear in their respective characteristic regions.
The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR experiments like COSY and HSQC, allows for the complete and unambiguous assignment of the molecule's carbon-hydrogen framework.[7][8][9]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is essential for confirming the molecular formula and corroborating the proposed structure.
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will prominently feature a peak corresponding to the protonated molecule [M+H]⁺, allowing for the direct confirmation of the molecular weight. For this compound, the molecular weight is 157.21 g/mol .[10]
-
Fragmentation Pattern: With a harder ionization technique like Electron Ionization (EI), the molecule will fragment in a predictable manner. For this compound derivatives, a characteristic and often base peak will be the tropylium-like naphthylmethyl cation (C₁₁H₉⁺) at m/z 141.[11] Other fragments can reveal the nature of the substituents on the nitrogen atom.
PART 2: Comparative Analysis & Workflow
While each technique is powerful, their true diagnostic strength lies in their combined application. A logical workflow ensures that the data from each step validates the others, leading to an irrefutable structural assignment.
Comparative Guide to Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Presence of functional groups (N-H, C-N, C=C, C-H). | Fast, non-destructive, excellent for identifying functional groups and distinguishing between primary, secondary, and tertiary amines.[1][2] | Provides limited information on molecular connectivity and overall structure; can be ambiguous for complex molecules. |
| NMR | Detailed atomic connectivity, chemical environment of ¹H and ¹³C, stereochemistry, and 3D structure. | Unparalleled detail for structural elucidation; allows for complete assignment of the carbon-hydrogen framework.[7][12] | Slower acquisition time, requires more sample, can be complex to interpret, less sensitive than MS. |
| MS | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation. | Extremely sensitive, provides definitive molecular formula, fragmentation patterns offer structural clues.[6][11] | Isomers can be difficult to distinguish without fragmentation; provides little information on stereochemistry. |
Logical & Experimental Workflow
A robust analytical workflow ensures that each piece of data builds upon the last, culminating in a fully validated structure.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Synergistic Relationship of Spectroscopic Data
The power of this multi-technique approach lies in how the data sets corroborate one another.
Caption: Logical relationship showing how predicted data from a proposed structure is validated by experimental spectroscopic results.
PART 3: In-Practice Data & Protocols
To illustrate the application of these principles, let's consider the analysis of the parent compound, this compound.
Reference Spectroscopic Data Tables
Table 1: Key FT-IR Absorption Bands for this compound (Primary Amine)
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Two sharp-to-medium peaks[2] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-to-weak, sharp peaks |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-to-weak, sharp peaks |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium, sharp peak[2] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp peaks |
| C-N Stretch | 1335 - 1250 | Medium peak[2] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃. Data compiled from representative sources.[4]
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Aromatic CH | 7.85 - 7.75 (m, 3H) | 128.5, 128.0, 127.8, 126.4, 126.3, 125.8, 125.4 |
| Aromatic CH | 7.52 - 7.42 (m, 4H) | * (Included above) |
| Methylene (-CH₂-) | ~4.88 (s, 2H) | ~65.3 |
| Amine (-NH₂) | ~1.85 (s, 2H, broad) | N/A |
| Quaternary Aromatic C | N/A | 138.5, 133.3, 133.0 |
Standard Operating Protocol: ¹H NMR Sample Preparation & Acquisition
This protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum, a cornerstone of structural confirmation.
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely.
-
Instrument Setup & Shimming: a. Insert the sample into the NMR spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for achieving sharp, well-resolved peaks.
-
Data Acquisition: a. Load a standard ¹H acquisition parameter set.[12] b. Key Parameters:
- Spectral Width: ~16 ppm, centered around 6-8 ppm.
- Pulse Angle: 30-45 degrees.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for accurate integration).
- Number of Scans: 16-64, depending on sample concentration. c. Acquire the spectrum.
-
Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value. e. Integrate all peaks to determine the relative proton ratios. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
By systematically applying this integrated spectroscopic approach, researchers can move forward with confidence, knowing that the molecular identity of their this compound derivatives is rigorously and irrefutably confirmed.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Online].
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Online]. Available: [Link]
- Berkeley Learning Hub. (2024). Tertiary Amine IR Spectrum Analysis. [Online].
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Online].
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137282, 1-(2-Naphthyl)methanamine. [Online]. Available: [Link]
- ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. [Online].
- Al-Hamdani, A. A. S., et al. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Semantic Scholar. [Online].
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84474, N-Methyl-N-naphthylmethylamine. [Online]. Available: [Link]
- International Journal of Scientific Research. (2017).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8355, 1-Naphthalenemethanamine. [Online]. Available: [Link]
- Asian Journal of Research in Chemistry. (2022).
- BenchChem. (2025). Spectroscopic Profile of 2-Naphthalenemethanol: A Technical Guide. [Online].
-
Guchhait, N., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12487301, N-Benzyl-2-naphthylamine. [Online]. Available: [Link]
- Baghdad Science Journal. (2021). Preparation and Spectroscopic Characterization of Transition Metal Complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino. [Online].
-
National Institute of Standards and Technology. (n.d.). 1-Naphthalenemethanamine in NIST Chemistry WebBook. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. [Online]. Available: [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Online]. Available: [Link]
- BenchChem. (2025).
- National Institute of Standards and Technology. (n.d.). 1-Naphthalenemethanamine Notes. [Online].
- ResearchGate. (2018).
-
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Online]. Available: [Link]
- ResearchGate. (2021).
-
SciELO. (2021). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. [Online]. Available: [Link]
- National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-methyl- Infrared Spectrum. [Online].
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine. [Online].
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268086, (+)-Benzylphenethylamine. [Online].
-
SpectraBase. (2025). 2-Naphthylamine - Optional[MS (GC)] - Spectrum. [Online]. Available: [Link]rabase.com/spectrum/17JvJ7LUSPs)
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylnaphthalene(91-57-6) 1H NMR spectrum [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Naphthalenemethanamine [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Naphthalene Derivatives: A Guide for Drug Discovery Professionals
Executive Summary: The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1] Its rigid and lipophilic nature offers a versatile platform for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] This guide provides an in-depth comparative analysis of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights to assist researchers and drug development professionals in leveraging the full potential of naphthalene derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Naphthalene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways.[1][3]
Mechanisms of Action
The anticancer effects of naphthalene derivatives are often attributed to their ability to interact with crucial cellular targets. For instance, certain naphthalene diimides (NDIs) are potent G-quadruplex-targeting drugs, which can interfere with cellular pathways specific to tumors.[4][5] Other derivatives function by inhibiting critical signaling pathways like the IL-6/JAK2/STAT3 pathway, which is frequently dysregulated in cancer and contributes to tumor growth and survival.[6] Some naphthalene-enamide hybrids have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Comparative Analysis of Anticancer Naphthalene Derivatives
The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the in vitro cytotoxic activity of various naphthalene derivatives against several human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted Triazoles | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [7] |
| HeLa (Cervical) | 0.07 | [7] | ||
| A549 (Lung) | 0.08 | [7] | ||
| Naphthalene-tethered Enamides | Compound 5f (4-methylbenzene substituent) | Huh-7 (Liver) | 2.62 | [3] |
| Compound 5g (4-methoxybenzene substituent) | Huh-7 (Liver) | 3.37 | [3] | |
| Naphthalene-substituted Benzimidazoles | Compound 18 | HepG2 (Liver) | Selective | [8] |
| HEK293 (Normal) | Less Selective | [8] |
Note: "Selective" indicates the compound showed preferential cytotoxicity towards the cancer cell line over the normal cell line.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Causality Behind Experimental Choices: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. This provides a reliable measure of how a compound affects cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the naphthalene derivatives. A vehicle control (e.g., DMSO in medium) and a blank (medium only) are included for data normalization and background correction.[6] The plate is then incubated for a specified duration (e.g., 48 or 72 hours).[6]
-
MTT Addition: Following incubation, the treatment medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is typically shaken for a few minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: A Defense Against Pathogens
Naphthalene derivatives exhibit a broad spectrum of antimicrobial activities against bacteria and fungi, making them a valuable scaffold in the development of new anti-infective agents.[9][10] Several marketed drugs, including Nafcillin (antibacterial) and Naftifine (antifungal), contain the naphthalene core.[2][11]
Mechanisms of Action
The antimicrobial effects of naphthalene derivatives can be attributed to several mechanisms. For instance, some derivatives function by inhibiting essential enzymes in microbial biosynthetic pathways, such as the squalene epoxidase enzyme in the ergosterol pathway of fungi.[11] Others may disrupt the microbial cell membrane integrity through electrostatic interactions with negatively charged phospholipids.[2] The reactive metabolites of some naphthalene compounds, like naphthoquinones, can also induce oxidative stress in microbial cells.[11]
Comparative Analysis of Antimicrobial Naphthalene Derivatives
The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Derivative Example | Microorganism | MIC (mM) | Reference |
| Naphthalene-substituted 2-Pyrazolines | Compound [9] (with N(CH₃)₂ group) | E. coli, S. aureus, etc. | 16 - 63 | [11] |
| Naphthofuran-Quinoline-Azetidine Hybrids | N/A | S. aureus, E. coli, etc. | Potent | [9][10] |
| Naphthalene-Azole Derivatives | Compounds [33-35] | Candida species | > Fluconazole | [11] |
Note: "> Fluconazole" indicates that the compounds were more potent than the standard antifungal drug Fluconazole.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Trustworthiness Through Controls: This protocol's integrity relies on the inclusion of controls. A positive control (a well with broth, inoculum, and a known effective antibiotic) ensures the test organism is susceptible to standard treatment. A negative control (a well with broth and inoculum but no test compound) confirms that the bacteria can grow under the assay conditions, thereby validating that any observed inhibition is due to the naphthalene derivative and not some other factor.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The naphthalene derivative is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (positive and negative) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory and Antioxidant Activities
Many naphthalene derivatives also possess significant anti-inflammatory and antioxidant properties, which are often interlinked.[2] Chronic inflammation is associated with oxidative stress, and compounds that can mitigate one often affect the other.
Mechanisms of Action
The anti-inflammatory effects of some naphthalene derivatives are achieved by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[12] Their antioxidant activity often stems from their ability to act as hydrogen-atom transfer (HAT) agents, effectively neutralizing free radicals.[13] Certain naphthalenediols, for example, show potent antioxidant activity due to the stabilizing effect of intramolecular hydrogen bonding in the resulting radical.[13]
Comparative Analysis of Anti-inflammatory & Antioxidant Derivatives
| Activity | Compound Class | Derivative Example | Metric (IC50) | Potency Comparison | Reference |
| Anti-inflammatory | α-Amino Naphthalene Derivatives | Various | N/A | Some showed potent activity with fewer side effects than Phenylbutazone | [12] |
| Antioxidant | Naphthalene-based Chalcones | Compounds 5 and 10 | 178, 177 µM | Comparable to Ascorbic Acid (148 µM) | [14] |
| Antioxidant | 1,8-Naphthalenediol Derivatives | 4-methoxy-1,8-naphthalenediol | N/A | Almost twice the activity of a Vitamin E model compound | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the colorless or yellowish diphenylpicrylhydrazine. The change in color, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds (naphthalene derivatives) are also dissolved to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to the different concentrations of the test compounds in a 96-well plate or cuvettes. A control containing only the DPPH solution and solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Diagram: Principle of DPPH Assay
Caption: Antioxidant scavenging of the DPPH free radical.
Structure-Activity Relationship (SAR) Insights
The biological activity of naphthalene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
-
Anticancer Activity: For naphthalene diimides (NDIs), the substituents on the phenyl rings and the length of the linker chain significantly influence cytostatic and cytotoxic activities.[15] For example, a trimethoxy substituent on the aromatic rings combined with a three-methylene linker was found to be particularly effective.[15]
-
Antimicrobial Activity: The presence of specific functional groups can dramatically enhance antimicrobial potency. For instance, in a series of 2-pyrazoline derivatives, a dimethylamino (-N(CH₃)₂) group on the naphthalene ring significantly improved activity.[11]
-
Antioxidant Activity: The position of hydroxyl groups is critical. 1,8-naphthalenediol is a more potent hydrogen-atom donor than 2,3-naphthalenediol.[13] This is because the intramolecular hydrogen bond formed in the resulting 1,8-naphthalenediol radical provides greater stabilization compared to the parent molecule, thus lowering the O-H bond dissociation enthalpy and making hydrogen donation more favorable.[13]
Conclusion and Future Directions
The naphthalene scaffold is a remarkably versatile and privileged structure in medicinal chemistry, providing a foundation for compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The comparative data and standardized protocols presented in this guide underscore the vast potential for developing novel therapeutics. Future research should focus on optimizing the pharmacokinetic properties of promising derivatives, exploring hybrid molecules that combine the naphthalene core with other bioactive pharmacophores, and further elucidating their precise molecular mechanisms to design next-generation drugs with enhanced efficacy and selectivity.[2][6]
References
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2022). National Institutes of Health. Retrieved from [Link]
-
Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. (2012). PubMed. Retrieved from [Link]
-
Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (n.d.). Bohrium. Retrieved from [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2009). ResearchGate. Retrieved from [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. Retrieved from [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). ResearchGate. Retrieved from [Link]
-
The naphthalene derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Retrieved from [Link]
-
Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. (1998). PubMed. Retrieved from [Link]
-
Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (2021). PubMed Central. Retrieved from [Link]
-
Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. (2021). ACS Publications. Retrieved from [Link]
-
Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. (2022). ACG Publications. Retrieved from [Link]
-
Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI. Retrieved from [Link]
-
Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Retrieved from [Link]
-
Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice. (2015). PubMed. Retrieved from [Link]
-
a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals. (2002). Canada.ca. Retrieved from [Link]
-
Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2023). PubMed. Retrieved from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2023). ResearchGate. Retrieved from [Link]
-
Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2023). University of Bath's research portal. Retrieved from [Link]
-
Screening and Evaluation of Antioxidant Activities of Selected Naphthalene Compounds. (2018). Semantic Scholar. Retrieved from [Link]
-
Naphthalene toxicity and antioxidant nutrients. (2001). PubMed. Retrieved from [Link]
-
Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
naphthalene derivatives : a new range of antimicrobials with high therapeutic value. (2009). Semantic Scholar. Retrieved from [Link]
-
The Power of Naphthalene Derivatives in Pharma: A Supplier's Guide. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Naphthalene. (2010). In WHO Guidelines for Indoor Air Quality: Selected Pollutants. NCBI Bookshelf. Retrieved from [Link]
-
Naphthalene: irritative and inflammatory effects on the airways. (2009). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naphthalene diols : a new class of antioxidants intramolecular hydrogen bonding in catechols, naphthalene diols, and their aryloxyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 14. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Naphthalenemethanamine Analogs as Anticancer Agents
The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a rigid, aromatic platform for developing therapeutic agents.[1] Its versatility allows for extensive structural modifications to fine-tune pharmacological properties, making it a privileged structure in drug discovery.[1] This guide provides a comprehensive comparison of 2-naphthalenemethanamine analogs, a promising class of naphthalene derivatives, and their biological activity as anticancer agents. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental data supporting their potential as novel cancer therapeutics, designed for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of this compound analogs has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are critical metrics for comparing the potency of these compounds. A lower value signifies higher potency.
Naphthalene-Containing Stilbenes and Cyanostilbenes
Inspired by the structures of resveratrol and combretastatin A-4, researchers have synthesized 2-naphthaleno stilbenes and cyanostilbenes to enhance anticancer potency.[2] The naphthalene ring system serves as an effective structural replacement for other aromatic moieties, often leading to highly cytotoxic analogs.[2]
A comparative study evaluated a series of these compounds against a panel of 54 human tumor cell lines. The results demonstrated that the cyanostilbene analogs, particularly compounds 5b and 5c , exhibited significantly improved and potent growth inhibition compared to their stilbene counterparts and the reference compound DMU-212.[2]
| Compound | Selected Cancer Cell Line | GI₅₀ (nM) | Reference |
| 5c | COLO 205 (Colon) | ≤ 25 | [2] |
| 5c | SF-539 (CNS) | ≤ 25 | [2] |
| 5c | SK-MEL-5 (Melanoma) | ≤ 25 | [2] |
| 5c | MDA-MB-435 (Melanoma) | ≤ 25 | [2] |
| 5b | SF-295 (CNS) | 25-41 | [2] |
| 5b | UACC-62 (Melanoma) | 25-41 | [2] |
Table 1: Growth inhibitory activity of lead 2-naphthaleno cyanostilbene analogs against various human cancer cell lines.
The data clearly indicate that the addition of a cyano group significantly enhances the anticancer activity. Compound 5c emerged as the most potent analog, establishing it as a lead compound for further development.[2]
Aminobenzylnaphthols (Betti Bases)
Novel aminobenzylnaphthols derived from 2-naphthol via the Betti multicomponent reaction have been explored for their anticancer potential.[3] These compounds, referred to as MMZ compounds, demonstrated notable cytotoxic effects against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[3]
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) | Reference |
| MMZ-140C | BxPC-3 (Pancreatic) | 24h | 30.15 ± 9.39 | [3] |
| 5-Fluorouracil | BxPC-3 (Pancreatic) | 24h | 38.99 ± 14.67 | [3] |
| MMZ-45B | HT-29 (Colorectal) | 24h | 31.78 ± 3.93 | [3] |
| MMZ-140C | HT-29 (Colorectal) | 24h | 37.76 ± 3.2 | [3] |
| 5-Fluorouracil | HT-29 (Colorectal) | 24h | 52.26 ± 4.9 | [3] |
Table 2: Comparative cytotoxicity of lead MMZ compounds and the standard drug 5-Fluorouracil.
The cytotoxic activity of compounds like MMZ-140C and MMZ-45B was comparable or even superior to that of the widely used chemotherapeutic agent 5-Fluorouracil, highlighting the potential of this structural scaffold.[3]
N,N′-bisnaphthylmethyl Imidazolium Salts
A series of imidazolium salts featuring 2-naphthylmethyl substituents at the N¹ and N³ positions have been synthesized and tested against non-small cell lung cancer (NSCLC) cell lines.[4] These compounds displayed potent anticancer activity, with some analogs showing IC₅₀ values in the nanomolar range, significantly more potent than the standard-of-care drug, cisplatin.[4]
| Compound | Cell Line | IC₅₀ (µM) | Fold-increase in activity vs. Cisplatin | Reference |
| 2 | NCI-H1975 | 0.12 ± 0.01 | 17-fold | [4] |
| Cisplatin | NCI-H1975 | 2.0 ± 0.1 | - | [4] |
| 2 | NCI-H460 | 0.13 ± 0.01 | 12-fold | [4] |
| Cisplatin | NCI-H460 | 1.6 ± 0.1 | - | [4] |
| 2 | HCC827 | 0.15 ± 0.02 | 15-fold | [4] |
| Cisplatin | HCC827 | 2.3 ± 0.1 | - | [4] |
Table 3: In vitro efficacy of compound 2 (an N,N′-bisnaphthylmethyl imidazolium salt) compared to cisplatin in NSCLC cell lines.
Mechanisms of Action: Unraveling the Pathways
The anticancer effects of this compound analogs are mediated through various cellular mechanisms, including the disruption of microtubule dynamics, induction of apoptosis via specific signaling pathways, and cell cycle arrest.
Tubulin Polymerization Inhibition
The highly potent cyanostilbene analogs 5b and 5c have been shown to inhibit tubulin polymerization.[2] In silico docking studies suggest that these compounds bind favorably at the colchicine-binding pocket of the tubulin dimer.[2] This interaction disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. This mechanism is a validated and effective strategy in cancer chemotherapy, employed by drugs like vinca alkaloids and taxanes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate malignant cells. Several this compound analogs have been shown to be potent inducers of apoptosis.
-
ROS-Mediated Signaling: The novel naphthoquinone derivative NTDMNQ induces mitochondrial-related apoptosis in gastric cancer cells by increasing the accumulation of reactive oxygen species (ROS).[5] This oxidative stress, in turn, modulates key signaling pathways. NTDMNQ increases the phosphorylation of p38 and JNK (pro-apoptotic signals) while decreasing the phosphorylation of ERK, Akt, and STAT3 (pro-survival signals).[5] This orchestrated signaling cascade ultimately leads to apoptotic cell death.
-
Mitochondrial Disruption: In vitro studies with N,N′-bisnaphthylmethyl imidazolium salt 2 suggest it induces apoptosis by targeting mitochondria.[4] Treatment of NCI-H460 lung cancer cells with this compound led to a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4] This is often followed by the release of cytochrome c and the activation of caspases, culminating in cell death.[6]
Cell Cycle Arrest
Disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation. Atropisomeric (R)‐[1,1′‐binaphthalene]‐2,2′‐diamine (R-BINAM), a related binaphthyl analog, forces cancer cells into a G2/M arrest.[7] This arrest prevents the cells from entering mitosis, ultimately leading to mitotic catastrophe and apoptosis.[7] Similarly, other naphthalimide analogues have been shown to induce S-phase and G2/M phase arrest in breast cancer cells.[8]
Key Experimental Protocols
The evaluation of novel anticancer agents relies on a suite of standardized and robust in vitro assays. The causality behind these experimental choices is to build a comprehensive profile of a compound's activity, moving from general toxicity to specific molecular mechanisms.
General Experimental Workflow
The logical progression of experiments is crucial for efficiently identifying and characterizing lead compounds. The workflow typically starts with broad screening for cytotoxic activity, followed by more detailed mechanistic studies for the most potent analogs.
Protocol: Cell Viability (MTT) Assay
This assay is a foundational colorimetric method for assessing a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of cells.[9]
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Treatment and Harvesting: Treat cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Principle: A fluorescent DNA-binding dye, such as Propidium Iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Step-by-Step Methodology:
-
Treatment and Harvesting: Treat cells with the test compound for a set time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
Conclusion and Future Perspectives
The this compound scaffold provides a fertile ground for the development of potent anticancer agents. Analogs incorporating cyanostilbene, aminobenzylnaphthol, and N,N′-bisnaphthylmethyl imidazolium moieties have demonstrated impressive cytotoxicity against a range of cancer cell lines, often exceeding the potency of standard chemotherapeutic drugs.[2][3][4] Their mechanisms of action are diverse and target critical cancer cell vulnerabilities, including microtubule dynamics, apoptotic signaling pathways, and cell cycle progression.[2][5][7]
The structure-activity relationship data presented here offer a valuable foundation for the rational design of future drug candidates.[1] Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of their molecular targets and potential for combination therapies will be crucial in translating their promising in vitro potency into effective clinical treatments for cancer.
References
-
Title: Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents Source: PubMed URL: [Link]
-
Title: Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism Source: Wiley Online Library URL: [Link]
-
Title: Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction Source: MDPI URL: [Link]
-
Title: The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[2][3][5]oxadiazol-2-ylmethyl]-1H-benzimidazole Source: Indian Academy of Sciences URL: [Link]
-
Title: Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action Source: ScienceDirect URL: [Link]
-
Title: Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives Source: Biomedical Research URL: [Link]
-
Title: Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs Source: PubMed Central (PMC) URL: [Link]
-
Title: Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung Source: PubMed URL: [Link]
-
Title: Synthesis, in vitro SAR and in vivo evaluation of N,N′bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives Source: ACG Publications URL: [Link]
-
Title: Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action Source: Chinese Chemical Letters URL: [Link]
-
Title: The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole Source: Frontiers URL: [Link]
-
Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents Source: Bentham Science URL: [Link]
-
Title: New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line Source: RSC Publishing URL: [Link]
-
Title: Cell cycle analysis (percentage distribution) and corresponding... Source: ResearchGate URL: [Link]
-
Title: Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives Source: MDPI URL: [Link]
-
Title: In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues Source: PubMed URL: [Link]
-
Title: An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity Source: MDPI URL: [Link]
-
Title: Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma Source: PubMed Central (PMC) URL: [Link]
-
Title: Abstract 1759: Novel naphthalimide analogs elicit their anti-tumor activity through a dual inhibition of topoisomerase II and Akt signaling pathway Source: ResearchGate URL: [Link]
-
Title: Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N′bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Naphthalenemethanamine in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and safety profile. This guide provides an in-depth, technical comparison of 2-Naphthalenemethanamine's performance in biological assays, with a focus on assessing its cross-reactivity. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to offer a comprehensive framework for evaluating this and other novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
This compound is a synthetic compound with a naphthalene core, a structure found in various biologically active molecules. While its specific biological targets are not extensively documented in public literature, its structural similarity to known pharmacophores, such as the allylamine antifungals, necessitates a thorough investigation of its on- and off-target activities. Cross-reactivity, the interaction of a compound with targets other than its intended one, can lead to unforeseen side effects or even provide opportunities for drug repositioning. Therefore, a systematic evaluation of a compound's interaction with a broad range of biological targets is a critical step in preclinical drug development.
This guide will use a hypothetical primary target for this compound, squalene epoxidase, based on its structural similarity to the antifungal agent naftifine. We will then explore its potential interactions with a standard panel of off-targets commonly associated with adverse drug reactions.
Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a tiered approach, starting with a primary target assay, followed by screening against a panel of key off-targets, and culminating in cell-based functional assays to understand the physiological consequences of these interactions.
Diagram of the Experimental Workflow
Caption: A typical workflow for assessing the cross-reactivity of a novel compound.
Comparative Compounds
To provide context for the biological activity of this compound, we will compare its performance against two established antifungal agents with structural similarities:
-
Naftifine: An allylamine antifungal that inhibits squalene epoxidase.
-
Terbinafine: Another potent allylamine inhibitor of squalene epoxidase.
Experimental Protocols
The following protocols are foundational for a comprehensive cross-reactivity study. The choice of specific reagents and instrumentation may vary, but the principles remain constant.
Protocol 1: Squalene Epoxidase Inhibition Assay (Primary Target)
This biochemical assay quantifies the inhibition of squalene epoxidase, the putative primary target.
Methodology:
-
Enzyme Preparation: Utilize a commercially available human recombinant squalene epoxidase or a microsomal preparation from a relevant fungal species.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically 7.4), NADPH as a cofactor, and the enzyme preparation.
-
Compound Incubation: Add varying concentrations of this compound, naftifine, or terbinafine to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate, squalene (often radiolabeled, e.g., [³H]-squalene).
-
Reaction Termination and Product Separation: After a defined incubation period (e.g., 30 minutes), stop the reaction and separate the product (2,3-oxidosqualene) from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed. For radiolabeled substrates, scintillation counting is commonly used.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Safety Pharmacology Off-Target Panel (e.g., SafetyScreen44)
Screening against a pre-defined panel of targets known to be involved in adverse drug reactions is crucial for early safety assessment. Panels like the Eurofins SafetyScreen44™ or the Reaction Biology InVEST44™ provide a broad overview of potential liabilities.[1][2] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Methodology:
The specific methodologies for each target in the panel will vary (e.g., radioligand binding assays for GPCRs, enzymatic assays for kinases). The general principle involves:
-
Target Preparation: Use recombinant proteins, cell membranes, or whole cells expressing the target of interest.
-
Assay Execution: Perform the assay in a high-throughput format (e.g., 96- or 384-well plates).
-
Compound Concentration: Initially screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Hit Confirmation: For any significant inhibition observed, perform a full dose-response curve to determine the IC50 or Ki value.
Protocol 3: hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[3]
Methodology (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Employ an automated patch-clamp system for high-throughput electrophysiological recordings.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG channel currents before and after compound application.
-
Data Analysis: Measure the reduction in the tail current amplitude to determine the percent inhibition and calculate the IC50 value.
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for drug-drug interactions through the inhibition of major CYP isoforms is a regulatory requirement.[4]
Methodology (Fluorogenic Assay):
-
CYP Isoforms: Use recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
-
Substrate: Utilize a fluorogenic substrate specific for each CYP isoform.
-
Incubation: Incubate the CYP enzyme, substrate, and test compound in the presence of an NADPH-regenerating system.
-
Fluorescence Measurement: Measure the fluorescence of the metabolized product over time.
-
Data Analysis: Determine the rate of reaction and calculate the IC50 value for each CYP isoform.
Data Presentation and Comparative Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of this compound's selectivity profile.
Table 1: Comparative Activity at the Primary Target (Squalene Epoxidase)
| Compound | Squalene Epoxidase IC50 (nM) |
| This compound | Hypothetical Value: 500 |
| Naftifine | 114.6[5] |
| Terbinafine | 15.8[5] |
Table 2: Cross-Reactivity Profile against a Standard Safety Panel
| Target | This compound (% Inhibition @ 10 µM) | Naftifine (% Inhibition @ 10 µM) | Terbinafine (% Inhibition @ 10 µM) | Rationale for Inclusion |
| GPCRs | ||||
| Adrenergic α1A | Hypothetical: 15 | ND | ND | Cardiovascular side effects |
| Adrenergic β2 | Hypothetical: 55 | ND | ND | Cardiovascular & respiratory effects |
| Dopamine D2 | Hypothetical: 62 | ND | ND | CNS side effects |
| Serotonin 5-HT2A | Hypothetical: 48 | ND | ND | CNS and cardiovascular effects |
| Muscarinic M1 | Hypothetical: 8 | ND | ND | Anticholinergic side effects |
| Ion Channels | ||||
| hERG | Hypothetical: 25 | ND | ND | Cardiac arrhythmia risk |
| CaV1.2 (L-type) | Hypothetical: 12 | ND | ND | Cardiovascular side effects |
| Enzymes | ||||
| COX-1 | Hypothetical: 5 | ND | ND | Gastrointestinal side effects |
| COX-2 | Hypothetical: 3 | ND | ND | |
| Transporters | ||||
| Dopamine Transporter | Hypothetical: 35 | ND | ND | CNS side effects |
| Serotonin Transporter | Hypothetical: 41 | ND | ND | CNS side effects |
*ND: Not determined from public literature. Hypothetical values are for illustrative purposes.
Table 3: Cytochrome P450 Inhibition Profile
| CYP Isoform | This compound IC50 (µM) | Naftifine IC50 (µM) | Terbinafine IC50 (µM) |
| CYP1A2 | Hypothetical: >50 | >50 | >50[6] |
| CYP2C9 | Hypothetical: 25 | >50 | >50[6] |
| CYP2C19 | Hypothetical: >50 | >50 | >50[6] |
| CYP2D6 | Hypothetical: 8 | >50 | 0.03 (Ki) [6] |
| CYP3A4 | Hypothetical: 15 | >50 | >50[6] |
Mechanistic Insights: Visualizing Off-Target Signaling
Should initial screening reveal significant interaction with an off-target, it is crucial to understand the potential downstream consequences. For instance, if this compound were to interact with the β2-adrenergic receptor, it could modulate Gs-protein signaling.
Diagram of β2-Adrenergic Receptor Signaling Pathway
Caption: Simplified Gs-protein signaling cascade initiated by β2-adrenergic receptor activation.[7]
Interpretation and Conclusion
The hypothetical data presented suggest that while this compound may possess the intended primary activity against squalene epoxidase, its potency is lower than the established comparators, naftifine and terbinafine. More importantly, the cross-reactivity screen reveals potential interactions with several safety-relevant off-targets, notably the β2-adrenergic and dopamine D2 receptors, as well as moderate inhibition of CYP2D6 and CYP3A4.
The significant inhibition of the β2-adrenergic and D2 receptors at a 10 µM concentration warrants further investigation with full dose-response curves to determine their IC50 values. These interactions could translate to cardiovascular and central nervous system side effects, respectively. The inhibition of CYP2D6, although weaker than that observed for terbinafine, suggests a potential for drug-drug interactions.
References
-
Codex Biosolutions. (n.d.). Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening. Retrieved from [Link]
-
Pereira, L., et al. (2018). Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. Retrieved from [Link]
- Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and the cardiac action potential. Arrhythmia & Electrophysiology Review, 2(2), 11.
-
Reaction Biology. (n.d.). InVEST44 In Vitro Safety Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]
- Favre, B., et al. (2003). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 47(3), 977-981.
-
Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
- Vickers, S., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. landing.reactionbiology.com [landing.reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofins.com [eurofins.com]
- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Naphthalenemethanamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the responsible management of laboratory chemicals. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-Naphthalenemethanamine, ensuring the safety of personnel and the protection of our environment. Our commitment to scientific integrity extends beyond discovery and into the entire lifecycle of the chemical compounds we handle.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This aromatic amine is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Potential Carcinogen: While the toxicological properties of this specific compound have not been thoroughly investigated, related compounds like 2-Naphthylamine are known human carcinogens.[1][3][4] Therefore, it is prudent to handle this compound as a potential carcinogen.
This hazard profile underscores the necessity for stringent disposal protocols to prevent accidental exposure and environmental contamination.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical, including this compound, is governed by a set of core principles rooted in the regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] The "cradle-to-grave" management approach ensures that hazardous waste is handled safely from its point of generation to its final disposal.[5][7]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, where each step mitigates a specific risk, ensuring a robust and safe disposal process.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Waste Segregation: Proper segregation is the cornerstone of safe chemical waste disposal.[11][12]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof container.[12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container.[12] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
Part 2: Waste Container Management
-
Container Selection: Use containers that are compatible with this compound. Glass or polyethylene containers are generally suitable.[12] Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[5]
-
Labeling: Clear and accurate labeling is a critical regulatory requirement.[13][14] The label on your hazardous waste container must include:
Part 3: Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[5][12] This area should be:
-
Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[11]
-
Recommended Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This can be achieved by dissolving or mixing the material with a combustible solvent.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.[12]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[17]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12]
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris and place it in your designated hazardous waste container.[12][17]
-
Decontaminate the Area:
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.[12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagram has been created.
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfw.edu [pfw.edu]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste [mde.maryland.gov]
- 15. fishersci.com [fishersci.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-Naphthalenemethanamine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who handle 2-Naphthalenemethanamine. Our goal is to furnish you with procedural, step-by-step guidance that directly answers your operational questions, ensuring your safety and the integrity of your work. By moving beyond mere product support, we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes serious eye irritation (Eye irritation - Category 2)[1][2]
-
Harmful if inhaled (Acute toxicity, inhalation - Category 4)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2]
It is crucial to distinguish this compound from the similarly named 2-Naphthylamine. The latter is a known human carcinogen and is significantly more hazardous.[3][4][5] This guide pertains exclusively to this compound.
The GHS precautionary statements associated with this compound underscore the necessity of appropriate personal protective equipment. Specifically, statement P280 advises to "Wear protective gloves/protective clothing/eye protection/face protection."[1][2]
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent upon the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Recommended Hand Protection | Recommended Respiratory Protection | Recommended Eye and Face Protection | Recommended Body Protection |
| Weighing and Handling Solid | Double-gloving with nitrile or neoprene gloves. | Air-purifying respirator with a P100 particulate filter and an organic vapor/ammonia/methylamine cartridge. | Chemical safety goggles and a face shield. | Laboratory coat with tight cuffs, and closed-toe shoes. |
| Preparing Solutions | Chemical-resistant gloves (nitrile or neoprene). | Air-purifying respirator with an organic vapor/ammonia/methylamine cartridge. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a laboratory coat, and closed-toe shoes. |
| Performing Reactions and Transfers | Chemical-resistant gloves (nitrile or neoprene). | Air-purifying respirator with an organic vapor/ammonia/methylamine cartridge. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a laboratory coat, and closed-toe shoes. |
Hand Protection: A Deeper Dive
Respiratory Protection: Ensuring Clean Air
For handling solid this compound, a combination cartridge that protects against both particulates (P100 filter) and organic vapors/amines is recommended to mitigate inhalation risks from dust and vapors.[4][7] When working with solutions, an organic vapor/ammonia/methylamine cartridge is appropriate.[1][2][7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).
Experimental Protocol: Safe Handling and Use of this compound
Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Work Area Designation: Conduct all work with this compound in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for amines readily available.
Step 2: Donning Personal Protective Equipment (PPE)
The following diagram illustrates the correct sequence for donning PPE.
Step 3: Handling Procedures
-
Weighing: When weighing the solid, use a balance inside the fume hood or a powder containment hood. Use anti-static tools to minimize dust generation.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Transfers: Use a funnel for liquid transfers to minimize the risk of spills.
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
-
Solid Waste: Collect all contaminated solid waste, including disposable gloves, weigh boats, and paper towels, in a designated, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Protocol
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care not to contaminate yourself. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves and respirator should be removed last.
-
Decontamination: Decontaminate any reusable equipment with an appropriate solvent and cleaning agent.
-
Waste Collection: Place all disposable contaminated items into the designated hazardous waste container.
-
Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
The following diagram outlines the general workflow for waste disposal.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- Biosynth. (2022, May 17). Safety Data Sheet: this compound.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Naphthalenemethylamine.
- PubChem. (n.d.). 1-(2-Naphthyl)methanamine. National Center for Biotechnology Information.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Echemi. (n.d.). (R)-(+)-1-(2-NAPHTHYL)ETHYLAMINE Safety Data Sheets.
- The Center for Food Security and Public Health. (n.d.). Personal Protective Equipment: - Doffing.
- New Jersey Department of Health. (2004, August). Hazard Summary: 2-Naphthylamine.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine.
- PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information.
- Northwestern University. (n.d.). Cartridge Selection.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Naphthalene.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Environmental Health and Safety - University of Michigan. (n.d.). Glove Compatibility Chart.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
- Environmental Health and Safety - University of Missouri. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. coleparmer.com [coleparmer.com]
- 3. Database details glove/chemical compatibility | Laboratory Talk [laboratorytalk.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. staff.sgul.ac.uk [staff.sgul.ac.uk]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. goldengroupinternational.com [goldengroupinternational.com]
- 8. researchgate.net [researchgate.net]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
